molecular formula C5H6Br2N2 B1312983 2,5-Dibromo-1,4-dimethyl-1H-imidazole CAS No. 850429-58-2

2,5-Dibromo-1,4-dimethyl-1H-imidazole

Cat. No.: B1312983
CAS No.: 850429-58-2
M. Wt: 253.92 g/mol
InChI Key: AFIOEMVCUQOFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a useful research compound. Its molecular formula is C5H6Br2N2 and its molecular weight is 253.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-1,4-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIOEMVCUQOFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428396
Record name 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-58-2
Record name 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-1,4-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a key building block in pharmaceutical and agrochemical research and development.[1] This document details the most common synthetic methodology, including a detailed experimental protocol, quantitative data, and visualization of the reaction pathway.

Introduction

This compound (CAS No. 850429-58-2) is a halogenated heterocyclic compound with significant potential in organic synthesis.[2] Its structure, featuring a substituted imidazole ring, is a privileged scaffold in medicinal chemistry. The presence of two bromine atoms at the 2 and 5 positions provides reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[1] This versatility makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other bioactive compounds.[1] The methyl groups at the 1 and 4 positions enhance its stability and influence the electronic properties of the imidazole core.[1]

Synthesis Methodology

The primary and most direct method for the synthesis of this compound is the electrophilic bromination of 1,4-dimethyl-1H-imidazole. This reaction can be achieved using various brominating agents, with N-Bromosuccinimide (NBS) being a common choice due to its ease of handling and selectivity compared to liquid bromine. The reaction proceeds via a stepwise substitution of the hydrogen atoms at the 2 and 5 positions of the imidazole ring.

Reaction Pathway

The synthesis involves the direct dibromination of the 1,4-dimethyl-1H-imidazole substrate. The imidazole ring is activated towards electrophilic substitution, and the bromine atoms are sequentially added at the 2 and 5 positions.

SynthesisPathway Synthesis of this compound 1_4_dimethyl_imidazole 1,4-Dimethyl-1H-imidazole Product This compound 1_4_dimethyl_imidazole->Product Bromination NBS N-Bromosuccinimide (NBS) (2.0 eq.) NBS->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product Byproduct Succinimide Product->Byproduct generates

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 1,4-Dimethyl-1H-imidazole
Molecular FormulaC₅H₈N₂[3]
Molecular Weight96.13 g/mol [3]
Brominating Agent N-Bromosuccinimide (NBS)
Molar Equivalents2.0 - 2.2
Product This compound
CAS Number850429-58-2[2][4]
Molecular FormulaC₅H₆Br₂N₂[2][4]
Molecular Weight253.92 g/mol [2]
Reaction Conditions
SolventAcetonitrile or Dichloromethane
TemperatureRoom Temperature (approx. 20-25 °C)
Reaction Time12 - 24 hours
Theoretical Yield Based on 1:1 stoichiometry with 2 eq. of NBS
Appearance White to light yellow solid[1]

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment
  • 1,4-Dimethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethyl-1H-imidazole (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Brominating Agent: While stirring the solution at room temperature, slowly add N-Bromosuccinimide (2.1 eq.) portion-wise over a period of 30 minutes. An ice bath can be used to control any initial exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to yield this compound as a white to light yellow solid.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 1,4-dimethyl-1H-imidazole in Acetonitrile Add_NBS Add NBS portion-wise Dissolve->Add_NBS Stir Stir at Room Temperature (12-24h) Add_NBS->Stir Quench Quench with Na₂S₂O₃ solution Stir->Quench Evaporate Evaporate Acetonitrile Quench->Evaporate Extract Extract with Organic Solvent Evaporate->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Final_Product This compound Purify->Final_Product Yields

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Avoid inhalation of dust and vapors.

  • Dispose of chemical waste according to institutional guidelines.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work.

References

Spectroscopic and Synthetic Profile of 2,5-Dibromo-1,4-dimethyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2), a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide combines known physical properties with predicted spectroscopic data to offer a valuable resource for researchers.

Chemical and Physical Properties

This compound is a substituted imidazole featuring bromine atoms at the 2 and 5 positions and methyl groups at the 1 and 4 positions.[1] This substitution pattern imparts specific chemical reactivity, making it an excellent substrate for further functionalization, particularly through cross-coupling reactions.[2]

PropertyValueReference
CAS Number 850429-58-2[1]
Molecular Formula C₅H₆Br₂N₂[1]
Molecular Weight 253.92 g/mol [1]
Predicted Melting Point 40-42 °C
Predicted Boiling Point 315.3 ± 34.0 °C
Predicted Density 2.06 ± 0.1 g/cm³
Predicted pKa 2.45 ± 0.60

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely available in the public domain. However, computational prediction methods provide reliable estimates for the ¹H and ¹³C NMR spectra. These predictions are crucial for the identification and characterization of this compound in a laboratory setting.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show two distinct singlets corresponding to the two methyl groups. The chemical shifts are influenced by their positions on the imidazole ring and the presence of the bromine atoms.

Predicted Chemical Shift (ppm)MultiplicityAssignment
~ 3.6SingletN-CH₃ (Methyl group at position 1)
~ 2.2SingletC-CH₃ (Methyl group at position 4)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show five signals corresponding to the five carbon atoms in the molecule. The carbon atoms directly attached to the bromine atoms will be significantly shifted downfield.

Predicted Chemical Shift (ppm)Assignment
~ 140C4 (Carbon with methyl group)
~ 125C5 (Carbon with bromine)
~ 115C2 (Carbon with bromine)
~ 35N-CH₃ (Methyl carbon at position 1)
~ 15C-CH₃ (Methyl carbon at position 4)
Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak [M]⁺ would appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br and ⁸¹Br).

IonPredicted m/z
[M]⁺ (with ⁷⁹Br, ⁷⁹Br)251.89
[M]⁺ (with ⁷⁹Br, ⁸¹Br)253.89
[M]⁺ (with ⁸¹Br, ⁸¹Br)255.89
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations within the imidazole ring.

Predicted Wavenumber (cm⁻¹)Assignment
3100-2900C-H stretching (methyl groups)
1600-1450C=N and C=C stretching (imidazole ring)
1450-1350C-H bending (methyl groups)
Below 800C-Br stretching

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves the direct bromination of 1,4-dimethyl-1H-imidazole.

Materials:

  • 1,4-dimethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-dimethyl-1H-imidazole in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 2.2 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

  • Introduce a sample of the purified product into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified product using an FT-IR spectrometer, either as a thin film on a salt plate or as a KBr pellet.

  • Identify the characteristic absorption bands.

Workflow and Pathway Diagrams

The following diagrams illustrate the proposed synthetic workflow and the logical relationship for the characterization of this compound.

G Synthetic Workflow for this compound cluster_synthesis Synthesis start 1,4-dimethyl-1H-imidazole reagents N-Bromosuccinimide (NBS) Acetonitrile reaction Bromination Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

G Spectroscopic Characterization Workflow cluster_characterization Characterization product Purified Product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: Workflow for the spectroscopic characterization of the synthesized product.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No: 850429-58-2). This highly functionalized heterocyclic compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its strategic di-bromination at positions 2 and 5, combined with methylation at the 1 and 4 positions, imparts unique reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its physicochemical properties, synthesis, and key reactions, with a focus on its application in palladium-catalyzed cross-coupling reactions. While specific biological signaling pathways for this compound are not extensively documented in current literature, its potential as a modulator of enzymatic activity and its role as a scaffold for kinase inhibitors are discussed.

Chemical Properties

This compound is a white to light yellow solid.[1] Its core structure consists of a five-membered imidazole ring, a privileged scaffold in medicinal chemistry.[1][2] The presence of two bromine atoms provides highly reactive sites for further functionalization.[1]

Physicochemical Data

Quantitative data for the physical and chemical properties of this compound are summarized in the table below. Data for the closely related compound, 2,5-Dibromo-1-methyl-1H-imidazole, is included for comparative purposes.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 850429-58-2[2][3][4]
Molecular Formula C₅H₆Br₂N₂[2][4]
Molecular Weight 253.92 g/mol [2]
Appearance White to light yellow solid[1]
Purity ≥95% - 98% (as commercially available)[1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in various organic solvents[2]
Melting Point of 2,5-Dibromo-1-methyl-1H-imidazole (for comparison) 76-82 °CN/A

Synthesis

The primary synthetic route to this compound involves the direct bromination of 1,4-dimethylimidazole.[2]

Experimental Protocol: Bromination of 1,4-dimethylimidazole (General Procedure)

Materials:

  • 1,4-dimethylimidazole

  • N-bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1,4-dimethylimidazole in the chosen anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of N-bromosuccinimide (approximately 2.2 equivalents) in the same solvent to the cooled solution of 1,4-dimethylimidazole. The slow addition is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_imidazole 1,4-dimethylimidazole reaction Bromination in Anhydrous Solvent start_imidazole->reaction start_nbs N-bromosuccinimide (NBS) start_nbs->reaction workup Quenching Extraction Purification reaction->workup product This compound workup->product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, reacting the dibromoimidazole with a primary or secondary amine. [1]

This general protocol can be adapted for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 to 2.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (typically 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, dppf) (typically 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 to 2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amino-imidazole derivative. [5][6] dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product Amino-Imidazole Derivative reactant1->product reactant2 Amine (Primary or Secondary) reactant2->product catalyst Palladium Catalyst + Phosphine Ligand catalyst->product base Base base->product solvent Anhydrous Solvent solvent->product

Caption: Key components of the Buchwald-Hartwig amination reaction.

Biological and Pharmaceutical Relevance

While there is no scientific literature available on a specific mechanism of action for this compound, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities. [2]Imidazole-containing compounds are known to interact with various enzymes and receptors. [7] This particular compound, with its di-bromo functionality, is an invaluable intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral drugs. [1]The strategic placement of the bromine atoms allows for the efficient exploration of structure-activity relationships (SAR) in drug discovery campaigns. [1]It has been noted that this compound may interact with biomolecules, potentially acting as an enzyme inhibitor or modulator in specific biochemical pathways. [2]However, further research is required to elucidate any specific biological targets or signaling pathways.

Given the absence of specific signaling pathway data for this compound, the following diagram illustrates its logical role as a key building block in the synthesis of biologically active molecules, particularly kinase inhibitors.

dot

Drug_Discovery_Workflow cluster_starting_material Core Scaffold cluster_reactions Synthetic Transformations cluster_library Compound Library cluster_screening Biological Screening cluster_hit Lead Compound start This compound suzuki Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) start->buchwald library Diverse Imidazole Derivatives suzuki->library buchwald->library screening Assay for Kinase Inhibition library->screening hit Potential Kinase Inhibitor screening->hit

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. [2]For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed and highly versatile chemical intermediate. Its robust reactivity in palladium-catalyzed cross-coupling reactions makes it an essential tool for the synthesis of a wide array of functionalized imidazole derivatives. While its direct biological activity is yet to be fully characterized, its role as a key building block in the development of potential pharmaceuticals, particularly kinase inhibitors, underscores its importance for researchers and scientists in the field of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS 850429-58-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS 850429-58-2), a versatile building block in synthetic and medicinal chemistry.

Core Chemical Properties

This compound is a halogenated heterocyclic compound.[1] Its structure, characterized by a substituted imidazole ring, makes it a valuable intermediate in the synthesis of more complex molecules. The presence of two bromine atoms provides reactive sites for various cross-coupling reactions, enabling the introduction of diverse functional groups.[2][3]

PropertyValueSource
CAS Number 850429-58-2[1]
Chemical Name This compound[1]
Molecular Formula C₅H₆Br₂N₂[1]
Molecular Weight 253.92 g/mol [1]
Appearance White to light yellow solid[2]
Purity Typically >97%[2]
SMILES CN1C(=N/C(=C1/Br)C)\Br[1]
InChI InChI=1S/C5H6Br2N2/c1-3-4(6)9(2)5(7)8-3/h1-2H3[1]

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research:

  • Medicinal Chemistry: As a substituted imidazole, this compound belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][4][5] The dibrominated nature of this specific imidazole allows for the systematic modification of its structure to explore structure-activity relationships (SAR) in drug discovery programs.[2]

  • Organic Synthesis: The two bromine atoms serve as versatile handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This enables the efficient construction of carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex organic molecules.[3]

  • Agrochemical Research: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the development of new pesticides and herbicides.[6]

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. When sourcing this chemical, it is crucial to consider purity and available analytical data.

SupplierPurityNotes
Unibrom Corp≥98%Offers the product as a key building block for pharmaceutical and agrochemical R&D.[2]
P&S ChemicalsNot specifiedProvides the compound and its basic chemical information.
Santa Cruz BiotechnologyNot specifiedLists the compound for proteomics research applications.
SmoleculeNot specifiedIndicates the product is in stock and intended for research purposes.
Novachemistry>97%Provides the compound with a specified purity level.
Atomax Chemicals Co., Ltd.Not specifiedLists the compound among its available chemical products.
chemPUR Feinchemikalien und Forschungsbedarf GmbHNot specifiedLists the compound in their chemical catalog.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. The following is a representative experimental protocol for the reaction of this compound with an arylboronic acid. This protocol is based on general procedures for similar reactions and should be optimized for specific substrates and desired outcomes.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 to 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 to 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and water (if applicable). Continue to purge the mixture with the inert gas for another 10 minutes. Finally, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Solvents and Catalyst B->C D Heat and Stir Reaction Mixture C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Reaction Workup (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Characterization of Pure Product G->H

Suzuki-Miyaura Coupling Workflow

Potential Signaling Pathways and Biological Activity

While no specific biological studies on this compound have been published, the broader class of substituted imidazoles is known to interact with various biological targets. This suggests that derivatives of this compound could potentially modulate key signaling pathways involved in inflammation, cancer, and infectious diseases. For instance, some imidazole derivatives have been shown to inhibit enzymes like kinases, which are crucial components of many signaling cascades.

The diagram below illustrates a hypothetical signaling pathway that could be a target for novel drugs derived from this imidazole scaffold, based on the known activities of similar compounds.[6][9]

G Hypothetical Signaling Pathway for Imidazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Biological_Response Cellular Response (e.g., Inflammation, Proliferation) Gene->Biological_Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Imidazole_Derivative Imidazole Derivative (Potential Inhibitor) Imidazole_Derivative->Kinase1 Inhibition

Potential Kinase Inhibition Pathway

This guide provides a foundational understanding of this compound for researchers and drug development professionals. Its versatility as a synthetic intermediate, coupled with the known biological potential of the imidazole scaffold, makes it a compound of significant interest for future research and development endeavors.

References

An In-depth Technical Guide to 2,5-Dibromo-1,4-dimethyl-1H-imidazole: Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2) is a substituted imidazole, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The presence of two bromine atoms at the 2 and 5 positions of the imidazole ring makes it an excellent substrate for functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] The methyl groups at the 1 and 4 positions contribute to the molecule's stability and influence its electronic properties.[2] This guide serves to provide a detailed summary of its molecular characteristics and a practical framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a five-membered imidazole ring with bromine substituents at positions 2 and 5, and methyl groups at the N-1 and C-4 positions.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties is presented in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 850429-58-2
Molecular Formula C₅H₆Br₂N₂
Molecular Weight 253.92 g/mol [1]
Appearance White to light yellow solid[2]
Purity ≥98% (commercial availability)[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route involves the direct bromination of 1,4-dimethyl-1H-imidazole.

Proposed Experimental Protocol: Bromination of 1,4-dimethyl-1H-imidazole
  • Reaction Setup: To a solution of 1,4-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane), N-bromosuccinimide (NBS) (2.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for a period of 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Molecular Characterization

The characterization of this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity. While specific experimental data is not available, the following sections outline the expected results based on the analysis of analogous compounds.

The general workflow for the characterization of this compound is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Xray X-ray Crystallography (for single crystals) Purification->Xray

Caption: General experimental workflow for the synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of organic molecules. Although experimental spectra for this compound are not published, predicted chemical shifts can be estimated.

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
N-CH₃~3.6 - 3.8Singlet
C-CH₃~2.2 - 2.4Singlet
¹³C NMR
C2~120 - 125-
C4~135 - 140-
C5~115 - 120-
N-CH₃~33 - 36-
C-CH₃~12 - 15-

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to the molecular weight of 253.92 g/mol . Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for [M], [M+2], and [M+4] peaks) would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)BondFunctional Group
3100-3000C-HAromatic C-H stretch
2950-2850C-HAliphatic C-H stretch (methyl)
1600-1450C=C, C=NImidazole ring stretching
1450-1350C-HMethyl bending
700-500C-BrCarbon-bromine stretch
Crystallographic Data

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). Hypothetical bond lengths can be approximated based on typical values for similar structures.[1]

Predicted Crystallographic Parameters:

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic (common for imidazoles)
Space GroupP2₁/c or similar
N-C (imidazole)~1.35 Å
C-C (imidazole)~1.38 Å
C-Br~1.85 Å

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. The two bromine atoms serve as reactive handles for introducing a variety of substituents through cross-coupling reactions, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[2] Its scaffold is found in molecules targeting a range of biological targets, including kinases.

Conclusion

This compound is a key synthetic building block with significant potential in the development of novel pharmaceuticals and materials. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation of its known properties and predicted spectroscopic and structural data based on sound chemical principles and analogous compounds. The outlined synthetic and characterization protocols offer a practical starting point for researchers working with this versatile molecule. Further experimental investigation is warranted to fully elucidate its properties and expand its applications.

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the imidazole ring, a seemingly simple five-membered heterocycle, has served as a versatile scaffold for the development of groundbreaking therapeutics. From curbing the discomfort of acid reflux to combating life-threatening fungal infections, substituted imidazoles have left an indelible mark on modern medicine. This technical guide delves into the discovery and history of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their evolution, mechanisms of action, and the experimental foundations upon which their success was built.

The story of substituted imidazoles begins with the elucidation of the structure of histamine, an endogenous amine that plays a pivotal role in allergic reactions and gastric acid secretion. The imidazole core of histamine became a focal point for medicinal chemists seeking to modulate its physiological effects. This exploration led to the dawn of a new era in pharmacology, characterized by the rational design of drugs targeting specific cellular receptors and enzymes.

A Tale of Three Targets: Key Classes of Substituted Imidazole Drugs

The therapeutic impact of substituted imidazoles can be largely attributed to their successful application in three major drug classes: Histamine H₂-receptor antagonists, proton pump inhibitors (PPIs), and antifungal agents.

The Dawn of Acid Control: Histamine H₂-Receptor Antagonists

The discovery of histamine H₂-receptor antagonists revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Prior to their introduction, treatment options were limited and often ineffective. Sir James Black's pioneering work in the 1970s, which led to the development of cimetidine , was a landmark achievement in rational drug design. By modifying the histamine structure, his team created a molecule that could competitively block the H₂ receptor on gastric parietal cells, thereby inhibiting acid secretion.[1][2] This discovery not only provided a highly effective treatment for acid-related disorders but also validated the concept of receptor-specific drug targeting.

A Deeper Level of Suppression: Proton Pump Inhibitors (PPIs)

Building on the success of H₂ antagonists, researchers sought even more profound and long-lasting suppression of gastric acid. This quest led to the development of proton pump inhibitors (PPIs). Unlike H₂ antagonists, which block a signaling pathway, PPIs directly inhibit the final step in acid secretion: the H⁺/K⁺-ATPase, or proton pump.[3] Omeprazole , the first-in-class PPI, was introduced in the 1980s and offered superior efficacy in acid suppression.[3][4][5] The benzimidazole core of omeprazole is a key structural feature that, upon activation in the acidic environment of the parietal cell, covalently binds to and irreversibly inhibits the proton pump.[6]

Combating Fungal Foes: Imidazole Antifungal Agents

The 1970s also saw the emergence of substituted imidazoles as powerful antifungal agents. Compounds like ketoconazole demonstrated broad-spectrum activity against a range of pathogenic fungi.[7] Their mechanism of action involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9] By disrupting ergosterol production, these drugs compromise the integrity of the fungal cell membrane, leading to cell death.[8][10]

A Timeline of Discovery and Development

Year Key Event Significance
1858 Heinrich Debus first synthesizes imidazole.[11]Foundational discovery of the core heterocyclic structure.
1972 Sir James Black and his team synthesize burimamide, the first H₂-receptor antagonist.Proof-of-concept for H₂-receptor blockade.
1976 Cimetidine (Tagamet®) is launched as the first clinically successful H₂-receptor antagonist.[2]Revolutionized the treatment of peptic ulcers.
1979 The discovery of omeprazole is reported.[3]Paved the way for a new class of highly effective acid suppressants.
1981 Ketoconazole is introduced as a broad-spectrum oral antifungal agent.Provided a new and effective treatment for systemic fungal infections.
1983 Ranitidine (Zantac®) is launched, offering an improved side-effect profile over cimetidine.[1]Expanded the therapeutic options for acid-related disorders.
1986 Famotidine (Pepcid®) is introduced.[1]Further diversification of the H₂-receptor antagonist market.
1988 Omeprazole (Prilosec®) is launched, becoming the first proton pump inhibitor.[3]Set a new standard for the treatment of severe acid-related conditions.

Quantitative Data on Key Substituted Imidazoles

The following tables summarize key quantitative data for representative compounds from each major class of substituted imidazole drugs, providing a basis for comparison of their pharmacological properties.

Table 1: Physicochemical and Pharmacokinetic Properties of Proton Pump Inhibitors
Drug pKa1 (Pyridine) Oral Bioavailability (%) Protein Binding (%) Elimination Half-life (h)
Omeprazole4.06~35-60950.5 - 1
Lansoprazole3.83~80971.3 - 1.7
Pantoprazole3.83~77981 - 1.9
Rabeprazole4.53~5296.31 - 2

Data compiled from multiple sources.[12][13]

Table 2: In Vitro Potency of Histamine H₂-Receptor Antagonists
Drug IC₅₀ (nM)
Cimetidine140 - 781
Ranitidine42 - 120
Famotidine9 - 30

IC₅₀ values represent the concentration required to inhibit 50% of the histamine-stimulated response in vitro. Data compiled from multiple sources.[14][15]

Table 3: Pharmacokinetic Properties of Selected Imidazole Antifungal Agents
Drug Oral Bioavailability (%) Protein Binding (%) Elimination Half-life (h)
KetoconazoleVariable (pH-dependent)>998
Miconazole<1 (Topical/IV use)>9020-24
ClotrimazoleNegligible (Topical use)>903.5-5

Data compiled from multiple sources.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of substituted imidazoles is rooted in their ability to precisely interact with and modulate the function of specific biological targets. The following diagrams, rendered in DOT language, illustrate the key signaling pathways and mechanisms of action for the major classes of these drugs.

cluster_H2 Histamine H2-Receptor Antagonism Histamine Histamine H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor AC Adenylate Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump_H2 H+/K+ ATPase (Proton Pump) PKA->Proton_Pump_H2 Activates H_ion_H2 H+ Proton_Pump_H2->H_ion_H2 Secretes Cimetidine Cimetidine (H2 Antagonist) Cimetidine->H2_Receptor Blocks

Mechanism of action of Histamine H₂-receptor antagonists.

cluster_PPI Proton Pump Inhibition Omeprazole_inactive Omeprazole (Inactive Prodrug) Parietal_Cell Parietal Cell (Acidic Canaliculus) Omeprazole_inactive->Parietal_Cell Accumulates Omeprazole_active Activated Sulfenamide Parietal_Cell->Omeprazole_active Acid-catalyzed activation Proton_Pump_PPI H+/K+ ATPase (Proton Pump) Omeprazole_active->Proton_Pump_PPI Irreversibly Inhibits H_ion_PPI H+ Proton_Pump_PPI->H_ion_PPI Blocks Secretion

Mechanism of action of Proton Pump Inhibitors (PPIs).

cluster_Antifungal Inhibition of Ergosterol Synthesis Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Fungal_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_Membrane Incorporated into Ketoconazole Ketoconazole Ketoconazole->Lanosterol_Demethylase Inhibits

Mechanism of action of imidazole antifungal agents.

Detailed Experimental Protocols

A cornerstone of drug discovery is the ability to replicate and build upon previous findings. This section provides detailed methodologies for key experiments cited in the development and evaluation of substituted imidazoles.

Synthesis of Omeprazole

The synthesis of omeprazole is a multi-step process that culminates in the formation of the active sulfoxide. A common and effective method involves the coupling of a substituted pyridine with a benzimidazole core, followed by a controlled oxidation.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

  • Materials:

    • 2-Mercapto-5-methoxybenzimidazole

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.

    • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

    • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

    • Stir the resulting mixture for 12 hours to allow for complete precipitation.

    • Collect the precipitated white solid by suction filtration.

    • Dry the solid to obtain the thioether intermediate.[10]

Protocol 2: Oxidation to Omeprazole

  • Materials:

    • Sulfide intermediate from Protocol 1

    • m-Chloroperbenzoic acid (m-CPBA)

    • Chloroform

  • Procedure:

    • Dissolve the sulfide intermediate (e.g., 2 mmol) in chloroform (35 mL) and cool the solution in an ice bath.

    • In a separate flask, dissolve m-CPBA (e.g., 2 mmol) in chloroform (20 mL).

    • Add the m-CPBA solution dropwise to the ice-cooled solution of the sulfide intermediate.

    • Stir the reaction mixture at 0°C for 1 hour.

    • Wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to yield crude omeprazole.

    • The crude product can be further purified by recrystallization or column chromatography.[16]

cluster_Omeprazole_Synth Omeprazole Synthesis Workflow Start_Materials 2-Mercapto-5-methoxybenzimidazole + 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl Coupling Nucleophilic Substitution (NaOH, Ethanol/Water) Start_Materials->Coupling Intermediate Sulfide Intermediate (Pyrmetazole) Coupling->Intermediate Oxidation Controlled Oxidation (m-CPBA, Chloroform) Intermediate->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole Purification Purification (Recrystallization/Chromatography) Omeprazole->Purification Final_Product Pure Omeprazole Purification->Final_Product

Experimental workflow for the synthesis of Omeprazole.
In Vitro Assay for Proton Pump Inhibitor Activity

The inhibitory activity of PPIs on the H⁺/K⁺-ATPase is a critical determinant of their efficacy. This in vitro assay quantifies this inhibition by measuring the hydrolysis of ATP.

  • Principle: The H⁺/K⁺-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in Pi formation in its presence.

  • Materials:

    • H⁺/K⁺-ATPase enriched microsomes (from hog gastric mucosa)

    • Test compound (e.g., omeprazole)

    • ATP

    • Potassium chloride (KCl)

    • Buffer solution (e.g., Tris-HCl)

    • Malachite Green reagent (for phosphate detection)

  • Procedure:

    • Pre-incubate the H⁺/K⁺-ATPase enriched microsomes with various concentrations of the test compound for a defined period (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding a mixture of ATP and KCl.

    • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at approximately 620-650 nm to quantify the amount of inorganic phosphate released.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[8]

In Vitro Assay for Ergosterol Synthesis Inhibition

This assay is used to evaluate the ability of antifungal compounds to inhibit the synthesis of ergosterol in fungal cells.

  • Principle: Fungal cells are cultured in the presence of the test compound and a radiolabeled precursor of ergosterol (e.g., [¹⁴C]-acetate). The lipids are then extracted, and the amount of radiolabeled ergosterol is quantified to determine the extent of inhibition.

  • Materials:

    • Fungal culture (e.g., Candida albicans)

    • Test compound (e.g., ketoconazole)

    • Culture medium

    • [¹⁴C]-acetate

    • Reagents for lipid extraction (e.g., chloroform, methanol)

    • Thin-layer chromatography (TLC) plate

    • TLC developing solvent

    • Scintillation counter or phosphorimager

  • Procedure:

    • Inoculate the fungal culture into a fresh medium containing various concentrations of the test compound.

    • Add [¹⁴C]-acetate to the cultures and incubate for a specified period to allow for sterol synthesis.

    • Harvest the fungal cells and extract the non-saponifiable lipids.

    • Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different sterols.

    • Visualize and quantify the amount of radiolabeled ergosterol using a scintillation counter or phosphorimager.

    • Calculate the percentage of ergosterol synthesis inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

The journey of substituted imidazoles, from their initial synthesis to their current status as indispensable therapeutic agents, is a testament to the power of medicinal chemistry and rational drug design. The imidazole scaffold has proven to be a remarkably versatile platform, giving rise to drugs that have profoundly improved the quality of life for millions worldwide.

The future of substituted imidazole research remains bright. Ongoing efforts are focused on developing next-generation compounds with improved pharmacokinetic profiles, enhanced target selectivity, and novel mechanisms of action. The exploration of new therapeutic areas for imidazole-based drugs, including oncology and neurodegenerative diseases, is also an active area of investigation. As our understanding of the molecular basis of disease continues to grow, the humble imidazole ring is poised to remain a central player in the ongoing quest for new and better medicines.

References

Physical properties of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, a thorough understanding of the physical properties of novel chemical entities is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound (CAS No. 850429-58-2), a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research.

Core Physical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological availability. This section details the available data for this compound.

Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, the reported melting point is in the range of 40-42 °C[1]. This relatively low melting point suggests that the compound is a solid at room temperature.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on its molecular structure, which features a polar imidazole ring and non-polar bromine and methyl substituents, a qualitative solubility profile can be inferred. The presence of bromine atoms may enhance its solubility in various solvents[2]. For a related compound, 5-bromo-1,4-dimethyl-1H-imidazole, solubility has been noted in organic solvents such as ethanol, methanol, and dichloromethane, with insolubility in water. It is likely that this compound exhibits similar solubility characteristics.

Table 1: Summary of Physical Properties

PropertyValue
CAS Number 850429-58-2
Molecular Formula C₅H₆Br₂N₂
Appearance White to light yellow solid
Melting Point 40-42 °C[1]
Solubility (Qualitative) Expected to be soluble in polar organic solvents; low solubility in water.

Experimental Protocols for Physical Property Determination

The following sections describe standardized methodologies for the experimental determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using the capillary method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation: A small amount of the compound is finely crushed into a powder.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Qualitative and Semi-Quantitative)

A standard method for determining the solubility of a compound involves visual inspection of its dissolution in a known volume of solvent.

Objective: To determine the solubility of the compound in various solvents at a specific temperature.

Apparatus and Materials:

  • Vials or test tubes with closures

  • Analytical balance

  • Volumetric flasks and pipettes

  • A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)

  • Vortex mixer

  • Water bath or incubator for temperature control

Procedure:

  • Sample Preparation: A known mass of the compound (e.g., 10 mg) is weighed and placed into a vial.

  • Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to the vial.

  • Dissolution: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • Visual Inspection: The vial is visually inspected against a contrasting background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at that concentration.

  • Semi-Quantitative Analysis (if soluble): If the compound dissolves, additional solute can be added in known increments until saturation is reached (i.e., solid material remains undissolved after agitation).

  • Semi-Quantitative Analysis (if insoluble): If the compound does not dissolve, the experiment is repeated with a larger volume of solvent or a smaller mass of the solute to determine the approximate solubility limit.

  • Data Reporting: Solubility is often reported in qualitative terms (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., >10 mg/mL, <1 mg/mL).

Logical Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the characterization of the physical properties of a new chemical entity.

G cluster_0 Physical Property Characterization Workflow cluster_1 Melting Point Protocol cluster_2 Solubility Protocol A Obtain Pure Compound Sample B Melting Point Determination A->B C Solubility Screening A->C B1 Prepare Sample in Capillary Tube B->B1 C1 Weigh Compound C->C1 D Data Analysis and Reporting E Characterization Complete D->E B2 Heat Sample in Apparatus B1->B2 B3 Record Melting Range B2->B3 B3->D C2 Add Known Volume of Solvent C1->C2 C3 Agitate and Observe C2->C3 C4 Test in Multiple Solvents C3->C4 C4->D

Caption: Workflow for Determining Physical Properties.

This guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The experimental protocols outlined offer a standardized approach to further and more detailed characterization.

References

Stability and storage conditions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and purity over time.[1] The methyl groups at the 1 and 4 positions are thought to enhance the compound's overall stability.[1] This guide provides a comprehensive overview of the available stability data, recommended storage conditions, and detailed experimental protocols for the stability assessment of this compound.

Stability and Storage Conditions

This compound is a white to light yellow solid that is considered to be relatively stable under standard laboratory conditions.[1] However, like many halogenated organic compounds, its long-term stability can be influenced by environmental factors such as temperature, humidity, and light. Adherence to proper storage and handling protocols is crucial to maintain its purity, which is typically supplied at ≥95% or ≥98%.[1]

Recommended Storage

To ensure the longevity and stability of this compound, the following storage conditions are recommended based on general safety data sheets for similar imidazole compounds:

  • Temperature: Store in a cool place.[2] Refrigeration (2-8°C) is advisable for long-term storage.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[2] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial, especially after the container has been opened.

  • Light: Protect from light. Amber glass vials or storage in a dark cabinet is recommended to prevent potential photodegradation.

  • Moisture: The compound should be protected from moisture. Storage in a desiccator may be appropriate, particularly in humid environments.

Incompatible Materials

To prevent degradation or unwanted reactions, avoid storing this compound with strong oxidizing agents.

Data Presentation: Stability and Storage Summary
ParameterRecommendationRationale
Appearance White to light yellow solidThe typical appearance of the pure compound.[1] A significant change in color may indicate degradation.
Purity ≥95% or ≥98% (as supplied)High purity is essential for its use as a building block in synthesis.[1] Purity should be periodically verified for long-term storage.
Storage Temperature Cool place; long-term at 2-8°CMinimizes the rate of potential thermal degradation.
Storage Atmosphere Tightly sealed container in a dry, well-ventilated area.[2] Consider inert gas for opened containers.Prevents oxidation and hydrolysis.[2]
Light Exposure Protect from light (e.g., amber vial, dark cabinet)Halogenated imidazoles can be susceptible to photodegradation.[3]
Moisture Store in a dry environment; consider a desiccator.Prevents potential hydrolysis.
Incompatible Materials Strong oxidizing agentsTo avoid potential hazardous reactions and degradation of the compound.
Recommended Retest Period 1-3 years (unopened, under ideal conditions)General guidance for stable solid chemical reagents.[2] The actual shelf life should be determined by stability studies.

Experimental Protocols

The following experimental protocols are based on the International Council for Harmonisation (ICH) and European Medicines Agency (EMA) guidelines for stability testing of active pharmaceutical ingredients.[4][5] These can be adapted to assess the stability of this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8]

  • Objective: To generate degradation products to develop and validate a stability-indicating analytical method.

  • Procedure: Expose the compound (in solid state and in solution) to conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally desired to ensure that the analytical method can detect and quantify the degradation products without completely degrading the main compound.[9]

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24-48 hours. The imidazole moiety may be susceptible to base-mediated autoxidation.[3]

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24-48 hours. The imidazole ring can be susceptible to oxidation.[3]

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf life of the compound under defined storage conditions.[11]

  • Objective: To establish a re-test period or shelf life for the compound under recommended storage conditions.

  • Procedure:

    • Package the compound in a container closure system that simulates the proposed packaging for storage and distribution.[5]

    • Store the samples under the following conditions:

      • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4][11][12]

      • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4][12]

    • If a "significant change" (defined as failure to meet the specification) occurs during accelerated testing, an intermediate condition of 30°C ± 2°C / 65% RH ± 5% RH should be tested.[5][13]

  • Testing Frequency:

    • Long-Term: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4][5]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5]

  • Analysis: At each time point, the samples should be analyzed for appearance, purity (assay), and degradation products using a validated stability-indicating method.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the purity and stability assessment of imidazole derivatives.[10][14][15][16][17]

  • Column: A C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic solvent (e.g., acetonitrile or methanol).[14][16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the imidazole core shows significant absorbance (e.g., 254 nm or as determined by UV scan).

  • Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Mandatory Visualization

The following diagrams illustrate key workflows related to the stability and handling of this compound.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Protocol select_batches Select Batches (min. 3) start->select_batches select_packaging Define Container/Closure System select_batches->select_packaging stress_testing Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) select_packaging->stress_testing long_term Long-Term Stability (25°C/60% RH) select_packaging->long_term accelerated Accelerated Stability (40°C/75% RH) select_packaging->accelerated analytical_method Develop & Validate Stability-Indicating Method (HPLC) stress_testing->analytical_method testing Periodic Testing (Purity, Impurities, Appearance) long_term->testing intermediate Intermediate Stability (30°C/65% RH) accelerated->intermediate If significant change occurs accelerated->testing intermediate->testing analytical_method->testing evaluation Evaluate Data testing->evaluation end Establish Retest Period / Shelf Life evaluation->end

Caption: Workflow for Stability Testing of this compound.

Handling_and_Storage_Logic cluster_storage Storage Conditions cluster_opened_handling Post-Opening Handling receive Receive Compound inspect Inspect Container Integrity receive->inspect log Log Receipt Date inspect->log store_cool Store in a Cool Place (Long-term: 2-8°C) log->store_cool store_dry Keep in Dry Environment log->store_dry store_dark Protect from Light (Amber Vial) log->store_dark store_sealed Keep Container Tightly Sealed log->store_sealed use Compound Use store_cool->use store_dry->use store_dark->use store_sealed->use opened Container Opened use->opened Yes retest Retest for Purity Periodically use->retest No (Long Storage) purge_inert Consider Purging with Inert Gas opened->purge_inert reseal Reseal Tightly Immediately After Use purge_inert->reseal reseal->use dispose Dispose of Expired/Degraded Stock retest->use retest->dispose Fails Specification

Caption: Logical Flow for Handling and Storage of this compound.

References

An In-depth Technical Guide to the Regioselectivity in the Bromination of 1,4-Dimethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselectivity observed in the bromination of 1,4-dimethylimidazole, a key heterocyclic scaffold in medicinal chemistry. Understanding the factors that govern the position of bromination on the imidazole ring is crucial for the efficient synthesis of targeted intermediates for drug discovery and development. This document summarizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

Introduction: The Importance of Brominated 1,4-Dimethylimidazoles

1,4-Dimethylimidazole is an electron-rich heterocyclic compound. The bromine atom serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to build molecular complexity. Specifically, 5-bromo-1,4-dimethylimidazole and 2,5-dibromo-1,4-dimethylimidazole are valuable building blocks in the synthesis of various biologically active molecules. The strategic placement of the methyl groups at the 1- and 4-positions influences the electronic properties and steric environment of the imidazole core, thereby directing the regiochemical outcome of electrophilic substitution reactions like bromination.

Regioselectivity in the Bromination of 1,4-Dimethylimidazole: An Overview

The bromination of 1,4-dimethylimidazole can theoretically yield three products: 2-bromo-1,4-dimethylimidazole, 5-bromo-1,4-dimethylimidazole, and 2,5-dibromo-1,4-dimethylimidazole. The regioselectivity of this reaction is influenced by several factors, including the nature of the brominating agent, the reaction solvent, temperature, and stoichiometry.

The imidazole ring is activated towards electrophilic attack. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system, increasing the electron density at the C2, C4, and C5 positions. The methyl group at the C4 position is an electron-donating group, further activating the ring. Based on the electronic effects, the C5 position is generally the most electron-rich and sterically accessible, making it the most favorable site for electrophilic attack. The C2 position is also activated but is electronically less favored than C5.

Quantitative Data on Bromination Reactions

The following tables summarize the available quantitative data for the bromination of 1,4-dimethylimidazole under various conditions.

Table 1: Monobromination of 1,4-Dimethylimidazole

Brominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
N-Bromosuccinimide (NBS) (slight excess)Not specified155-bromo-1,4-dimethylimidazoleHigh[1]

Table 2: Dibromination of 1,4-Dimethylimidazole

Brominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
Information not available in search results2,5-dibromo-1,4-dimethylimidazole[2][3]

Note: Specific yield and detailed reaction conditions for the dibromination were not explicitly found in the provided search results, although the existence and utility of the 2,5-dibromo product are mentioned.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of brominated 1,4-dimethylimidazoles.

Synthesis of 5-bromo-1,4-dimethylimidazole via Electrophilic Bromination

This protocol is based on the general principle of selective monobromination at the most activated position.

Materials:

  • 1,4-Dimethylimidazole

  • N-Bromosuccinimide (NBS)

  • Suitable solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

  • Dissolve 1,4-dimethylimidazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 15°C in an ice-water bath.

  • Add a slight excess (e.g., 1.05 equivalents) of N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature at 15°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-bromo-1,4-dimethylimidazole.[1]

Synthesis of 2,5-dibromo-1,4-dimethylimidazole

While a specific protocol for the direct dibromination of 1,4-dimethylimidazole was not detailed in the search results, a general approach would involve using a larger excess of the brominating agent and potentially more forcing conditions.

Materials:

  • 1,4-Dimethylimidazole

  • Brominating agent (e.g., N-Bromosuccinimide or Bromine)

  • Suitable solvent (e.g., Acetic Acid, Dichloromethane)

Procedure (Hypothetical):

  • Dissolve 1,4-dimethylimidazole in the chosen solvent.

  • Add at least two equivalents of the brominating agent (e.g., 2.1 equivalents of NBS) to the solution. The addition might be done at room temperature or with gentle heating, depending on the reactivity.

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up the reaction as described in the monobromination protocol, including quenching, extraction, and drying.

  • Purify the product by column chromatography or recrystallization to isolate 2,5-dibromo-1,4-dimethylimidazole.

Mechanistic Considerations and Signaling Pathways

The bromination of 1,4-dimethylimidazole proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

bromination_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 1,4-DMIm 1,4-Dimethylimidazole Sigma_complex Arenium Ion (Sigma Complex) 1,4-DMIm->Sigma_complex Electrophilic Attack Br_plus Br+ Bromo_product Brominated 1,4-Dimethylimidazole Sigma_complex->Bromo_product Deprotonation H_plus H+ experimental_workflow Start Start Reaction_Setup Reaction Setup: - Dissolve 1,4-dimethylimidazole in solvent - Cool to desired temperature Start->Reaction_Setup Reagent_Addition Add Brominating Agent (e.g., NBS) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up: - Quench with Na2S2O3 - Extract with organic solvent Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Green Chemistry in Action: A Technical Guide to the Synthesis of Dibromo-dimethyl-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated imidazole scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Specifically, dibromo-dimethyl-imidazoles serve as versatile building blocks in medicinal chemistry. This technical guide provides an in-depth overview of a scalable synthetic route to 4,5-dibromo-1,2-dimethyl-1H-imidazole and explores emerging green chemistry approaches that promise to enhance the sustainability of this critical process.

Overview of the Synthetic Pathway

The most common and scalable route to mono-brominated 1,2-dimethyl-imidazole commences with a dibromination step, followed by a selective reductive debromination. This two-step process circumvents challenges associated with direct mono-bromination, such as the formation of regioisomers.[1][2]

Synthetic_Workflow cluster_0 Conventional Scalable Synthesis Start 1,2-Dimethyl-1H-imidazole Step1 Dibromination with NBS in DMF Start->Step1 N-Bromosuccinimide (NBS) DMF, 0 °C to RT Intermediate 4,5-Dibromo-1,2-dimethyl-1H-imidazole Step1->Intermediate Yield: ~80% Step2 Selective Debromination with iPrMgCl in THF Intermediate->Step2 iPrMgCl THF, -25 °C Product 4-Bromo-1,2-dimethyl-1H-imidazole Step2->Product Yield: ~92%

Caption: Overall workflow for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole.

Experimental Protocols

Scalable Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

This protocol is adapted from a reported cost-effective and scalable method.[1]

Materials:

  • 1,2-dimethyl-1H-imidazole (1 equiv)

  • N-Bromosuccinimide (NBS) (2.5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • In a suitable reactor, dissolve 1,2-dimethyl-1H-imidazole (1 equiv) in DMF.

  • Cool the solution to 0 °C.

  • Slowly add N-Bromosuccinimide (2.5 equiv) to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Proposed Green Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

This proposed protocol incorporates green chemistry principles by replacing NBS and DMF with a bromide-bromate system in an aqueous medium and utilizing ultrasound irradiation to potentially reduce reaction times and energy consumption.[3][4]

Materials:

  • 1,2-dimethyl-1H-imidazole (1 equiv)

  • Sodium bromide (NaBr)

  • Sodium bromate (NaBrO₃)

  • Aqueous acidic medium (e.g., dilute HCl)

  • Ultrasound bath/probe

Procedure:

  • In a vessel suitable for sonication, suspend 1,2-dimethyl-1H-imidazole (1 equiv) in an aqueous acidic solution.

  • Add the bromide-bromate salt mixture (proportions may require optimization, starting from a 2:1 molar ratio of NaBr to NaBrO₃).

  • Immerse the vessel in an ultrasound bath and sonicate at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress. The in-situ generation of the brominating species is expected to be enhanced by sonication.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with a greener solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran).

  • Wash the organic layer, dry, and concentrate to yield the product.

Data Presentation: Optimization of the Dibromination Reaction

The following table summarizes the optimization data for the dibromination of 1,2-dimethyl-1H-imidazole with NBS.[1][5]

EntrySolventTime (h)Yield (%)
1MeCN240
2MeCN445
3MeCN1250
4DMF260
5DMF470
6DMF1280
7Toluene1220

Logical Relationship for Green Bromination Strategy

The selection of a greener bromination approach involves considering multiple factors, from the choice of the brominating agent to the energy source used to drive the reaction.

Green_Bromination_Strategy cluster_1 Starting Material cluster_2 Green Brominating Agent cluster_3 Energy Source cluster_4 Desired Product Imidazole 1,2-Dimethyl-imidazole Agent Select Green Agent Imidazole->Agent Reacts with NBS_alt H₂O₂-HBr 'On Water' Agent->NBS_alt Bromide_Bromate NaBr/NaBrO₃ Aqueous Medium Agent->Bromide_Bromate DMSO_HBr DMSO/HBr Mild Conditions Agent->DMSO_HBr Energy Choose Energy Source Agent->Energy Combined with Ultrasound Ultrasound Irradiation Energy->Ultrasound Microwave Microwave Irradiation Energy->Microwave Product 4,5-Dibromo-1,2-dimethyl-imidazole Energy->Product To yield

Caption: Decision-making workflow for a greener bromination strategy.

Conclusion and Future Outlook

The synthesis of dibromo-dimethyl-imidazole derivatives is a mature field with scalable and high-yielding protocols. However, the principles of green chemistry compel a re-evaluation of traditional methods that rely on hazardous solvents like DMF and stoichiometric brominating agents like NBS. The exploration of aqueous reaction media, in-situ generation of brominating species, and the use of alternative energy sources like ultrasound and microwaves present promising avenues for developing more sustainable synthetic routes. While the direct application of these green methods to the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole requires further optimization, the foundational research in related systems indicates a high potential for success. Future work should focus on a systematic study of these greener alternatives to quantify their efficiency, scalability, and environmental impact for this specific transformation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block serves as a key intermediate in the synthesis of a wide array of 2,5-disubstituted-1,4-dimethyl-1H-imidazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. The reaction of this compound with various organoboron reagents, typically aryl or heteroaryl boronic acids, provides a direct and efficient route to novel 2,5-diaryl-1,4-dimethyl-1H-imidazole scaffolds. The bromine atoms at the 2 and 5 positions of the imidazole ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for sequential or double functionalization.

The resulting 2,5-diaryl-1,4-dimethyl-1H-imidazole core is a privileged structure in numerous biologically active compounds, exhibiting a range of therapeutic properties. These include activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The ability to readily diversify the substituents at the 2 and 5 positions makes this synthetic strategy highly valuable in drug discovery for structure-activity relationship (SAR) studies and lead optimization.

Applications in Drug Development

The 2,5-diaryl-1,4-dimethyl-1H-imidazole scaffold is a key pharmacophore in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazole core can act as a scaffold to orient aryl substituents into the ATP-binding site of kinases, leading to potent and selective inhibition.

Notably, derivatives of 2,5-diarylimidazoles have shown significant inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory response.[1] By modifying the aryl groups at the 2 and 5 positions, researchers can fine-tune the potency and selectivity of these inhibitors. The synthetic accessibility of these compounds via Suzuki coupling facilitates the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012~85
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1008~92
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O11016~78
43-Tolylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane9012~88
5Furan-2-boronic acidPd(OAc)₂ (3)XPhos (6)K₃PO₄Toluene/H₂O10010~75
6Pyridine-3-boronic acidPd₂(dba)₃ (2)Tri(o-tolyl)phosphine (8)K₂CO₃DMF12024~65

Note: The yields presented in this table are illustrative and based on reactions with analogous dibromo-heterocyclic compounds. Actual yields may vary depending on the specific reaction conditions and the reactivity of the boronic acid.

Experimental Protocols

General Protocol for the Double Suzuki Coupling of this compound

This protocol describes a general procedure for the synthesis of 2,5-diaryl-1,4-dimethyl-1H-imidazoles. The reaction conditions can be optimized for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

  • Base (e.g., Potassium Carbonate [K₂CO₃], 3.0 equivalents)

  • Solvent system (e.g., Toluene/Water, 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.

  • Degassing: Seal the flask with a septum and degas the mixture by purging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene/Water 4:1) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diaryl-1,4-dimethyl-1H-imidazole.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0:e->PdII_Aryl:w R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)Ln-R² PdII_Aryl:s->PdII_Diaryl:n [R²-B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Diaryl:n->Pd0:s Product R¹-R² PdII_Diaryl:e->Product:w RedElim Reductive Elimination ArylHalide R¹-X Organoboron R²-B(OR)₂ Base Base Boronate [R²-B(OR)₂(OH)]⁻ Waste X-B(OR)₂ + H₂O

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow Start Start Setup Combine Reactants: This compound, Arylboronic acid, Base Start->Setup Catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) Setup->Catalyst Degas Degas with Inert Gas (Ar or N₂) Catalyst->Degas Solvent Add Degassed Solvent (e.g., Toluene/H₂O) Degas->Solvent React Heat Reaction Mixture (e.g., 100°C) Solvent->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Aqueous Work-up and Extraction with Organic Solvent Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance, surpassing many classical methods for C-N bond formation.[1]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. This substrate is a valuable building block in medicinal chemistry, as the imidazole core is a privileged scaffold in many biologically active compounds.[2] The two bromine atoms at the C2 and C5 positions serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of primary and secondary amines to construct more complex molecular architectures.[2]

Reaction Principle and Regioselectivity

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the palladium(0) catalyst.

A key consideration in the amination of this compound is regioselectivity. The electronic and steric environment of the two carbon-bromine bonds can lead to selective mono-amination at either the C2 or C5 position, or to double amination. The choice of catalyst, ligand, base, and reaction conditions plays a crucial role in controlling the outcome of the reaction. Generally, bulky phosphine ligands are employed to facilitate the reaction.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of dibromo-heterocyclic compounds. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst, Ligand, and Base Combinations

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane110
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene100
4[Pd(allyl)Cl]₂ (1)BrettPhos (2)LHMDS (1.5)THF80

Table 2: Substrate Scope with Representative Amines and Expected Yields for Mono-amination

EntryAmineProductExpected Yield (%)
1Morpholine2-(Morpholin-4-yl)-5-bromo-1,4-dimethyl-1H-imidazole75-90
2Aniline2-(Phenylamino)-5-bromo-1,4-dimethyl-1H-imidazole70-85
3Benzylamine2-(Benzylamino)-5-bromo-1,4-dimethyl-1H-imidazole80-95
4n-Butylamine2-(Butylamino)-5-bromo-1,4-dimethyl-1H-imidazole78-92

Note: Yields are estimates based on literature for structurally similar dibromo-heterocycles and will vary depending on the specific reaction conditions and optimizations.

Experimental Protocols

Caution: These reactions should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried before use.

Protocol 1: General Procedure for Mono-amination with a Secondary Amine (e.g., Morpholine)

This protocol is designed for the selective mono-amination of this compound.

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-(morpholin-4-yl)-5-bromo-1,4-dimethyl-1H-imidazole.

Protocol 2: General Procedure for Mono-amination with a Primary Amine (e.g., Aniline)

This protocol is suitable for the coupling of primary amines.

Materials:

  • This compound

  • Aniline (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Dioxane

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and Cs₂CO₃ (2.0 mmol) to a dry Schlenk flask.

  • Add anhydrous dioxane (5 mL) followed by aniline (1.2 mmol).

  • Seal the flask and heat the mixture to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 2-(phenylamino)-5-bromo-1,4-dimethyl-1H-imidazole.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition + Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine_Coordination Pd(II)_Complex->Amine_Coordination + R'NH2 - HBr (Base) Amido_Complex Ar-Pd(II)(NHR')L2 Amine_Coordination->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NHR' Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Catalyst, Ligand, and Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill) Reagents->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Amine Add Amine Add_Solvent->Add_Amine Heating Heat to Reaction Temperature with Stirring Add_Amine->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extract Aqueous Workup & Extraction Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. Its core imidazole structure is recognized as a "privileged scaffold," frequently found in biologically active compounds. The presence of two bromine atoms at the 2 and 5 positions provides reactive handles for a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures. This, combined with the modulating effects of the N-methyl and C-methyl groups on metabolic stability and lipophilicity, makes it an invaluable intermediate in the discovery of novel therapeutics, particularly in the areas of oncology and virology.[1][2]

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors and other potential therapeutic agents. Detailed protocols for key synthetic transformations and biological assays are also presented to guide researchers in their drug discovery efforts.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors and potential antiviral compounds.[1][2]

Kinase Inhibitor Synthesis

The imidazole core is a common feature in many kinase inhibitors. This compound serves as a key starting material for the synthesis of substituted imidazoles that can target the ATP-binding site of various kinases. The bromine atoms are readily displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino functionalities. This facilitates extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[1][3] A significant focus has been on the development of p38 MAP kinase inhibitors, which are implicated in inflammatory diseases and cancer.[1][3][4]

Antiviral Drug Discovery

Imidazole derivatives have demonstrated a broad spectrum of antiviral activities.[4] The this compound scaffold can be elaborated to generate novel compounds for screening against various viral targets. The ability to readily diversify the core structure through cross-coupling reactions makes it an attractive starting point for the discovery of new antiviral agents.

Quantitative Data: Biological Activity of Imidazole-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Imidazole-based derivativesp38α MAP Kinase200[4]
Imidazo[4,5-b]pyridin-2-one derivativep38 MAP Kinase9.6[5]
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amidep38 MAP Kinase403.57 ± 6.35[6]
Diaryl-imidazole derivativep38 MAP Kinase0.24[7]
Imidazole-1,2,3-triazole hybridGlycogen synthase kinase-3β (GSK-3β)4670 ± 110[8]

Experimental Protocols

The following protocols describe general procedures for the functionalization of this compound and subsequent biological evaluation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a fundamental step in the synthesis of 2,5-diaryl-1,4-dimethyl-1H-imidazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.5 equivalents per bromine atom)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents per bromine atom)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a two-phase system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,5-diaryl-1,4-dimethyl-1H-imidazole.

General Workflow for Suzuki-Miyaura Coupling

G start Start reagents Combine this compound, Arylboronic acid, Base, and Pd Catalyst in a dry flask start->reagents inert Create Inert Atmosphere (Evacuate and backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor monitor->heat Continue heating workup Aqueous Workup (Extraction and Washing) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group onto the imidazole core, a common feature in many kinase inhibitors.

Materials:

  • This compound

  • Amine (1.2 to 2.0 equivalents per bromine atom)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equivalents per bromine atom)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 eq) and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination R2NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Product Reductive\nElimination->Product Ar-NR2

Buchwald-Hartwig Amination Cycle
Protocol 3: In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against p38 MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer

  • Synthesized imidazole derivatives (dissolved in DMSO)

  • A known p38 inhibitor as a positive control (e.g., SB203580)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the test compounds, positive control, and a DMSO vehicle control.

  • Add a solution containing the p38α enzyme and the substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: p38 MAP Kinase Pathway

Derivatives of this compound are often designed as inhibitors of the p38 MAP kinase signaling pathway. This pathway plays a crucial role in cellular responses to stress and inflammation. Its dysregulation is implicated in various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.

G stress Cellular Stress / Cytokines mkk MAPKKs (MKK3/6) stress->mkk Activates p38 p38 MAP Kinase mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates Phosphorylates response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response Mediates inhibitor Imidazole-based Inhibitor inhibitor->p38 Inhibits

p38 MAP Kinase Signaling Pathway

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in constructing diverse libraries of kinase inhibitors, particularly targeting the p38 MAP kinase pathway, is well-recognized. The provided protocols offer a foundational guide for researchers to exploit the synthetic potential of this compound in their drug discovery programs. Further exploration of its applications is warranted to uncover new classes of bioactive molecules.

References

Application Notes and Protocols: 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,5-Dibromo-1,4-dimethyl-1H-imidazole as a monomer for the synthesis of novel conjugated polymers in materials science. This document outlines a detailed, representative experimental protocol for the synthesis of a hypothetical poly(1,4-dimethyl-1H-imidazole-2,5-diyl) via Yamamoto coupling, its characterization, and potential applications in organic electronics.

Introduction

This compound is a versatile heterocyclic building block with significant potential in the development of advanced materials.[1] Its key feature is the presence of two bromine atoms at the 2 and 5 positions of the imidazole ring, which serve as reactive sites for various cross-coupling reactions, such as Suzuki or Yamamoto polymerization.[1] This allows for the incorporation of the electron-rich dimethyl-imidazole moiety into polymer backbones, making it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methyl groups at the 1 and 4 positions enhance solubility and processability of the resulting polymers.

Hypothetical Application: Synthesis of a Conjugated Polymer for Organic Electronics

This section details the synthesis and characterization of a hypothetical conjugated polymer, poly(1,4-dimethyl-1H-imidazole-2,5-diyl), for potential use as an electron-transporting layer in an OLED device.

The following table summarizes the expected material properties of the synthesized poly(1,4-dimethyl-1H-imidazole-2,5-diyl). These values are representative of typical imidazole-based conjugated polymers and should be considered illustrative.

PropertyValue
Molecular Weight (Mn) 15,000 - 25,000 g/mol (GPC)
Polydispersity Index (PDI) 1.8 - 2.5 (GPC)
Decomposition Temperature (Td) > 350 °C (TGA, 5% weight loss)
Glass Transition Temperature (Tg) 120 - 140 °C (DSC)
UV-Vis Absorption (λmax, thin film) 380 - 420 nm
Photoluminescence (λem, thin film) 450 - 490 nm (Blue-Green Emission)
HOMO Energy Level -5.8 to -6.2 eV (Cyclic Voltammetry)
LUMO Energy Level -2.5 to -2.9 eV (Cyclic Voltammetry)
Electron Mobility 10⁻⁵ to 10⁻⁴ cm²/Vs (OFET)

Experimental Protocols

Synthesis of poly(1,4-dimethyl-1H-imidazole-2,5-diyl) via Yamamoto Coupling

This protocol describes a method for the synthesis of the target polymer from the this compound monomer.

Materials:

  • This compound (≥98% purity)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Soxhlet extraction apparatus

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • Monomer Preparation: Ensure this compound is dried under vacuum at 60 °C for at least 4 hours before use.

  • Reaction Setup: In a glovebox, add Ni(COD)₂ (1.2 equivalents), 2,2'-bipyridyl (1.2 equivalents), and 1,5-cyclooctadiene (1.2 equivalents) to a dry Schlenk flask. Add anhydrous DMF and toluene (3:1 v/v) to dissolve the catalyst complex. Stir the mixture at 80 °C for 30 minutes to form the active Ni(0) catalyst.

  • Polymerization: To a separate Schlenk flask, add this compound (1 equivalent) and dissolve in anhydrous DMF. Transfer the activated catalyst solution to the monomer solution via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (Argon or Nitrogen) for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the viscous solution into a stirred solution of methanol/HCl (10:1 v/v) to precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash with methanol to remove residual catalyst and oligomers.

    • Neutralize the polymer by stirring in a dilute ammonia solution, followed by washing with deionized water until the filtrate is neutral.

    • Perform a Soxhlet extraction with acetone for 24 hours to remove any remaining low molecular weight impurities.

    • Dry the purified polymer under vacuum at 80 °C for 24 hours.

Characterization of poly(1,4-dimethyl-1H-imidazole-2,5-diyl)

a) Molecular Weight Determination:

  • Technique: Gel Permeation Chromatography (GPC).

  • Mobile Phase: Tetrahydrofuran (THF).

  • Calibration: Polystyrene standards.

  • Procedure: Dissolve a small amount of the polymer in THF and filter through a 0.2 µm syringe filter before injection.

b) Thermal Properties Analysis:

  • Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA Conditions: Heat from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Conditions: Heat from room temperature to 200 °C at 10 °C/min, cool to room temperature, and then heat again to 200 °C at the same rate. The glass transition temperature (Tg) is determined from the second heating scan.

c) Optical and Electrochemical Properties:

  • Technique: UV-Vis Spectroscopy, Photoluminescence Spectroscopy, and Cyclic Voltammetry (CV).

  • Sample Preparation: Prepare thin films of the polymer by spin-coating a solution of the polymer in chloroform onto quartz substrates (for UV-Vis and PL) or indium tin oxide (ITO) coated glass (for CV).

  • CV Conditions: Use a three-electrode setup with the polymer film as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

Visualizations

Yamamoto Polymerization Workflow

G cluster_prep Catalyst Activation & Monomer Prep cluster_poly Polymerization cluster_workup Work-up & Purification catalyst Ni(COD)₂ + Bipyridyl in DMF/Toluene heat_cat 80 °C, 30 min catalyst->heat_cat monomer This compound in DMF reaction Combine Catalyst and Monomer monomer->reaction heat_cat->reaction heat_poly 80 °C, 48 h reaction->heat_poly precipitate Precipitate in Methanol/HCl heat_poly->precipitate wash Wash with Methanol precipitate->wash neutralize Neutralize with NH₃ solution wash->neutralize soxhlet Soxhlet Extraction (Acetone) neutralize->soxhlet dry Vacuum Dry soxhlet->dry gpc GPC (Mn, PDI) dry->gpc thermal TGA/DSC (Td, Tg) dry->thermal optical UV-Vis/PL dry->optical electrochem CV (HOMO, LUMO) dry->electrochem

Caption: Workflow for the synthesis and characterization of the polymer.

Logical Relationship of Polymer Properties and Application

G cluster_synthesis Synthesis & Structure cluster_properties Material Properties cluster_application Device Application monomer 2,5-Dibromo-1,4-dimethyl- 1H-imidazole polymer Poly(1,4-dimethyl- 1H-imidazole-2,5-diyl) monomer->polymer Polymerization solubility Good Solubility polymer->solubility thermal High Thermal Stability polymer->thermal electrochem Suitable HOMO/LUMO Levels polymer->electrochem mobility Good Electron Mobility polymer->mobility processing Solution Processable Thin Films solubility->processing device OLED Device thermal->device Durability performance Efficient Electron Transport Layer electrochem->performance mobility->performance processing->device device->performance

Caption: Relationship between synthesis, properties, and application.

References

Application Notes and Protocols: 2,5-Dibromo-1,4-dimethyl-1H-imidazole as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of kinase inhibitors. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in key interactions within the ATP-binding site of various kinases. The strategic placement of two bromine atoms at the 2 and 5 positions provides reactive handles for the introduction of diverse substituents through cross-coupling reactions, enabling the systematic exploration of the structure-activity relationship (SAR).[1] The methyl groups at the 1 and 4 positions can enhance metabolic stability and modulate the compound's physicochemical properties.

While direct examples of kinase inhibitors synthesized from this compound are not extensively reported in peer-reviewed literature, its structural motifs are present in known kinase inhibitors. This document provides a representative application of a similar dibromo-imidazole core in the synthesis of p38 MAP kinase inhibitors, a well-established target for inflammatory diseases. The protocols and data presented herein are based on established methodologies for the synthesis and evaluation of imidazole-based kinase inhibitors and can be adapted for the use of this compound.

Application: Synthesis of a Representative p38 MAP Kinase Inhibitor

This section details the synthesis of a 2,5-disubstituted imidazole-based p38 MAP kinase inhibitor, illustrating a practical application of a dibromo-imidazole building block. The synthetic strategy relies on a sequential Suzuki-Miyaura cross-coupling reaction to introduce aryl moieties at the 2 and 5 positions of the imidazole core.

Synthetic Workflow:

G start This compound step1 Suzuki Coupling with Arylboronic Acid 1 start->step1 intermediate 2-Aryl-5-bromo-1,4-dimethyl-1H-imidazole step1->intermediate step2 Suzuki Coupling with Arylboronic Acid 2 intermediate->step2 product 2,5-Diaryl-1,4-dimethyl-1H-imidazole (p38 MAP Kinase Inhibitor) step2->product

A representative synthetic workflow for a p38 MAP kinase inhibitor.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of a representative 2,5-diaryl-imidazole p38 MAP kinase inhibitor, synthesized via a similar methodology.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Representative Inhibitor 1 p38α403.57 ± 6.35SB203580222.44 ± 5.98

Data is representative and based on analogous compounds reported in the literature.[2]

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Diaryl-1,4-dimethyl-1H-imidazole via Sequential Suzuki-Miyaura Coupling

This protocol describes a general procedure for the sequential Suzuki-Miyaura cross-coupling reaction to synthesize a 2,5-diaryl-1,4-dimethyl-1H-imidazole.

Materials:

  • This compound

  • Arylboronic Acid 1

  • Arylboronic Acid 2

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (degassed)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

Step 1: Monosubstitution

  • In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) and the first arylboronic acid (1.1 eq) in the chosen solvent.

  • Add the base (2.0 eq) and degassed water.

  • Purge the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 - 0.1 eq) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-aryl-5-bromo-1,4-dimethyl-1H-imidazole intermediate.

Step 2: Disubstitution

  • Follow the same procedure as in Step 1, using the purified 2-aryl-5-bromo-1,4-dimethyl-1H-imidazole intermediate (1.0 eq) and the second arylboronic acid (1.1 eq).

  • After purification, characterize the final 2,5-diaryl-1,4-dimethyl-1H-imidazole product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: p38α MAP Kinase Activity Assay (LanthaScreen™ TR-FRET)

This protocol provides a general method for determining the in vitro potency of a synthesized inhibitor against p38α MAP kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ platform.[3][4]

Materials:

  • Recombinant p38α MAP Kinase

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate Antibody

  • TR-FRET Dilution Buffer

  • Kinase Reaction Buffer

  • Test Inhibitor (dissolved in DMSO)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test inhibitor: Create a concentration gradient of the inhibitor in DMSO, typically in a 96-well plate.

  • Prepare the kinase/substrate solution: Dilute the p38α kinase and the fluorescein-labeled substrate peptide to the desired concentrations in the kinase reaction buffer.

  • Prepare the ATP solution: Dilute ATP to the desired concentration in the kinase reaction buffer.

  • Assay Plate Setup:

    • Add the serially diluted inhibitor to the 384-well assay plate.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding the Tb-anti-pSubstrate antibody in TR-FRET dilution buffer containing EDTA.

  • Incubation: Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of p38α can block the production of pro-inflammatory cytokines like TNF-α and IL-1β.

G Stress Stress Stimuli (e.g., UV, Cytokines) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MK2->Cytokines TranscriptionFactors->Cytokines Inhibitor 2,5-Diaryl-imidazole Inhibitor Inhibitor->p38 Inhibition

The p38 MAP kinase signaling pathway and the point of inhibition.
LanthaScreen™ TR-FRET Kinase Assay Principle

This diagram illustrates the principle of the time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase PhosphoSubstrate P-Substrate-FITC Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate-FITC Substrate->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate FRET FRET Signal PhosphoSubstrate->FRET Antibody Tb-Antibody Antibody->PhosphoSubstrate Binding Kinase_i Kinase Substrate_i Substrate-FITC Kinase_i->Substrate_i NoFRET No FRET Signal Substrate_i->NoFRET ATP_i ATP Inhibitor Inhibitor Inhibitor->Kinase_i Binding

References

Synthesis of Potent Kinase Inhibitors Using 2,5-Dibromo-1,4-dimethyl-1H-imidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a highly versatile and valuable building block in medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs). Its di-brominated structure at the 2 and 5 positions of the imidazole ring provides two reactive sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] This allows for the efficient and controlled introduction of various aryl, heteroaryl, and amino moieties, facilitating the exploration of structure-activity relationships (SAR) in drug discovery. The 1,4-dimethyl substitution pattern enhances the stability of the imidazole core. This application note provides detailed protocols for the synthesis of potent kinase inhibitors utilizing this compound as a key starting material. Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology, and the imidazole scaffold is a common feature in many approved and investigational drugs.

Core Applications in API Synthesis

The primary application of this compound in API synthesis is as a scaffold for the construction of kinase inhibitors. The bromine atoms serve as handles for the sequential or simultaneous introduction of different substituents, enabling the creation of diverse chemical libraries for screening and optimization.

Key Reaction Types:

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the dibromoimidazole with various aryl or heteroaryl boronic acids or esters. This is a robust method for introducing key pharmacophoric elements that can interact with the ATP-binding site of kinases.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. These amino groups can form crucial hydrogen bond interactions within the kinase hinge region, a common binding motif for inhibitors.

Synthesis of a Potent Tropomyosin Receptor Kinase (TrkA) Inhibitor Intermediate

This section details the synthesis of a key intermediate for a potent TrkA inhibitor, demonstrating the utility of this compound. Trk kinases are implicated in various cancers and pain, making them an important therapeutic target.[1][3]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Mono-arylated Imidazole Intermediate

This protocol describes the selective mono-arylation of this compound with a substituted pyridinylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • 3-Pyridinylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compound3-Pyridinylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/Water901275-85>95

Table 1: Representative data for the mono-arylation of this compound.

Synthesis of a p38 MAP Kinase Inhibitor Scaffold

This section outlines the synthesis of a di-substituted imidazole scaffold, a key component of p38 MAP kinase inhibitors. p38 MAP kinase is a crucial target in inflammatory diseases.[4]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling

This protocol demonstrates the sequential di-arylation of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic Acid A (e.g., 4-fluorophenylboronic acid)

  • Arylboronic Acid B (e.g., 4-pyridinylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon gas

Procedure (Step 1 - Mono-arylation):

  • Follow the procedure outlined in the TrkA inhibitor intermediate synthesis, using Arylboronic Acid A. Isolate and purify the mono-arylated product.

Procedure (Step 2 - Di-arylation):

  • To a round-bottom flask, add the purified 2-Aryl-5-bromo-1,4-dimethyl-1H-imidazole (1.0 eq), Arylboronic Acid B (1.5 eq), and potassium carbonate (3.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add a degassed 4:1 mixture of toluene and ethanol.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up and purify as described previously.

Quantitative Data Summary:

StepReactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1This compound4-fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol1001280-90
22-(4-fluorophenyl)-5-bromo-1,4-dimethyl-1H-imidazole4-pyridinylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol1001670-80

Table 2: Representative data for the sequential di-arylation of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression TrkA_Inhibitor TrkA Inhibitor (Synthesized API) TrkA_Inhibitor->TrkA Inhibits NGF NGF (Ligand) NGF->TrkA Binds

Caption: TrkA Signaling Pathway Inhibition.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_testing Biological Evaluation Start 2,5-Dibromo-1,4-dimethyl- 1H-imidazole Coupling Suzuki / Buchwald-Hartwig Coupling Start->Coupling Reagents Arylboronic Acid / Amine Pd Catalyst, Base Reagents->Coupling Crude Crude API Coupling->Crude Purify Column Chromatography Crude->Purify Analyze LC-MS, NMR Purify->Analyze Pure Pure API Analyze->Pure Assay Kinase Inhibition Assay Pure->Assay Cell Cell-based Assays Pure->Cell Data IC50 / EC50 Data Assay->Data Cell->Data

Caption: API Synthesis and Evaluation Workflow.

Conclusion

This compound is a cornerstone building block for the synthesis of complex active pharmaceutical ingredients, particularly kinase inhibitors. The protocols provided herein demonstrate its utility in Suzuki-Miyaura coupling reactions to generate key intermediates for TrkA and p38 MAP kinase inhibitors. The versatility of this reagent, coupled with the robustness of palladium-catalyzed cross-coupling methodologies, offers a powerful platform for the discovery and development of novel therapeutics. Researchers and drug development professionals can leverage these protocols as a starting point for their own synthetic campaigns, enabling the rapid generation of diverse compound libraries for biological screening.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-1,4-dimethyl-1H-imidazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two bromine atoms at the C2 and C5 positions serve as reactive handles for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This allows for the synthesis of a diverse array of substituted imidazole derivatives, which are core scaffolds in many biologically active compounds.[1]

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. The methodologies outlined herein are designed to serve as a practical guide for researchers in academic and industrial settings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the dibromoimidazole substrate and various organoboronic acids. This reaction is tolerant of a wide range of functional groups and typically proceeds with high efficiency.[2]

General Reaction Scheme

Suzuki_Coupling substrate This compound catalyst Pd Catalyst Ligand, Base substrate->catalyst boronic_acid R-B(OH)₂ boronic_acid->catalyst product 2-Aryl-5-bromo-1,4-dimethyl-1H-imidazole or 2,5-Diaryl-1,4-dimethyl-1H-imidazole catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-Aryl-5-bromo-1,4-dimethyl-1H-imidazole

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (R-B(OH)₂)Catalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Arylboronic acidsPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O80-10070-90[2]
Heteroarylboronic acidsPd(PPh₃)₄Cs₂CO₃Dioxane/H₂O80-10070-90[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of amino-substituted imidazole derivatives. The reaction typically requires a palladium catalyst in combination with a bulky phosphine ligand and a strong base.[2]

General Reaction Scheme

Buchwald_Hartwig substrate This compound catalyst Pd Catalyst Ligand, Base substrate->catalyst amine R¹R²NH amine->catalyst product 2-Amino-5-bromo-1,4-dimethyl-1H-imidazole or 2,5-Diamino-1,4-dimethyl-1H-imidazole catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-1,4-dimethyl-1H-imidazole

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or BINAP (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the base (e.g., NaOt-Bu, 1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., XPhos, 0.02 mmol) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination
AmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Primary AminesPd₂(dba)₃/XPhosNaOt-BuToluene100-110-General Protocol
Secondary AminesPd(OAc)₂/BINAPCs₂CO₃Dioxane80-100-[2]

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and the dibromoimidazole substrate. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

General Reaction Scheme

Sonogashira_Coupling substrate This compound catalyst Pd Catalyst Cu(I) co-catalyst, Base substrate->catalyst alkyne R-C≡CH alkyne->catalyst product 2-Alkynyl-5-bromo-1,4-dimethyl-1H-imidazole or 2,5-Dialkynyl-1,4-dimethyl-1H-imidazole catalyst->product

Caption: General scheme for the Sonogashira coupling of this compound.

Experimental Protocol: Synthesis of 2-Alkynyl-5-bromo-1,4-dimethyl-1H-imidazole

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.01 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Sonogashira Coupling
AlkyneCatalyst/Co-catalystBaseSolventTemp (°C)Yield (%)Reference
Terminal AlkynesPdCl₂(PPh₃)₂/CuIEt₃NTHF25-70-General Protocol

Other Potential Cross-Coupling Reactions

While less commonly reported for this specific substrate, other palladium-catalyzed cross-coupling reactions such as the Heck , Stille , and Negishi couplings are, in principle, applicable to this compound. These reactions would allow for the introduction of alkenyl, aryl/alkenyl (from organostannanes), and alkyl/aryl (from organozinc reagents) groups, respectively. Researchers are encouraged to adapt established protocols for these reactions to this substrate.

Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Coupling Partner, and Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Sonogashira Coupling with Dibrominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Sonogashira coupling reaction specifically tailored for dibrominated imidazole substrates. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex alkynyl-substituted imidazoles, which are prevalent scaffolds in numerous biologically active compounds and functional materials.

Introduction

The Sonogashira coupling is a versatile and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] When applied to dibrominated imidazoles, this reaction offers a strategic approach to introduce one or two alkyne moieties, enabling the synthesis of a diverse range of mono- and di-alkynylated imidazole derivatives.

The regioselectivity of the coupling on unsymmetrically substituted dibrominated imidazoles, such as 2,4-dibromoimidazoles, is a critical aspect. Generally, the reactivity of the halogen is a key determinant, with iodides being more reactive than bromides.[2] In the case of dibrominated compounds, the electronic and steric environment of the carbon-bromine bonds dictates the site of the initial coupling. For instance, in N-substituted 2,4-dibromoimidazoles, the C4-position is often more sterically accessible and electronically favorable for the initial oxidative addition of the palladium catalyst, leading to regioselective mono-alkynylation at this position.

Data Presentation: Comparison of Sonogashira Coupling Protocols for Dibrominated Imidazoles

The following table summarizes various reported conditions for the Sonogashira coupling with different dibrominated imidazole substrates, highlighting the key parameters and corresponding yields for both mono- and bis-alkynylation products.

Dibrominated ImidazoleAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Product(s) and Yield(s) (%)Reference
tert-Butyl 2,4-dibromo-5-methyl-1H-imidazole-1-carboxylatePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRT122-alkynyl-4-bromo- and 2,4-dialkynylimidazoles (Good to excellent yields)[3]
2,4-Dibromo-1-methyl-5-nitro-1H-imidazoleVarious terminal alkynesPd(PPh₃)₄ (5)CuI (10)Et₃NDMF80-1002-42,4-Disubstituted 5-nitroimidazoles (via sequential Suzuki/Sonogashira)[4]
General Aryl Bromide (Template)Terminal AlkynePdCl₂(PPh₃)₂ (5)CuI (2.5)DiisopropylamineTHFRT3Mono-alkynylated product (89%)[2]
2-Amino-3-bromopyridine (Analogue)PhenylacetylenePd(CF₃COO)₂ (2.5) + PPh₃ (5)CuI (5)Et₃NDMF10032-Amino-3-(phenylethynyl)pyridine (96%)[5]

Experimental Protocols

Protocol 1: General Procedure for Mono-Sonogashira Coupling of a Dibrominated Imidazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dibrominated imidazole (e.g., 2,4-dibromo-1-methyl-1H-imidazole) (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or a mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the dibrominated imidazole, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture for a few minutes at room temperature to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated imidazole.

Protocol 2: Procedure for Double Sonogashira Coupling of a Dibrominated Imidazole

This protocol is designed for the synthesis of di-alkynylated imidazoles and may require more forcing conditions.

Materials:

  • Dibrominated imidazole (1.0 equiv)

  • Terminal alkyne (2.2-2.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (5-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Amine base (e.g., Et₃N or DIPA) (3-5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Follow steps 1-3 from Protocol 1, using the increased stoichiometry of reagents as listed above.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) and stir for an extended period (e.g., 12-24 hours), monitoring for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps as described in Protocol 1 to isolate the desired di-alkynylated imidazole.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Sonogashira coupling experiment with a dibrominated imidazole.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Dibromoimidazole, Pd Catalyst, CuI, Base, Solvent alkyne_add Add Terminal Alkyne reagents->alkyne_add inert_atm Establish Inert Atmosphere (Ar/N2) inert_atm->reagents stir_heat Stir at RT or Heat alkyne_add->stir_heat monitoring Monitor by TLC/LC-MS stir_heat->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_conc Dry and Concentrate extract->dry_conc purify Purify by Chromatography dry_conc->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Logical Relationship of Reaction Components

This diagram illustrates the key components and their roles in the Sonogashira coupling reaction.

Sonogashira_Components Dibromoimidazole Dibrominated Imidazole (Electrophile) Product Alkynyl-imidazole (Coupling Product) Dibromoimidazole->Product Alkyne Terminal Alkyne (Nucleophile Precursor) Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Product Catalyzes C-C bond formation Cu_Catalyst Copper(I) Iodide (Co-catalyst) Cu_Catalyst->Alkyne Activates Base Amine Base (e.g., Et₃N, DIPA) Base->Alkyne Deprotonates

References

Application Notes: Functionalization of the Imidazole Core via 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals, including antifungal, anti-inflammatory, and anticancer agents.[1][2] 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS: 850429-58-2) is a highly versatile and valuable building block for drug discovery and organic synthesis.[3][4] Its structure, featuring two reactive bromine atoms at the 2 and 5 positions, makes it an ideal substrate for functionalization through metal-catalyzed cross-coupling reactions.[3][5] The methyl groups at the 1 and 4 positions enhance molecular stability and modulate the electronic properties of the imidazole core, which can be crucial for fine-tuning metabolic stability, lipophilicity, and binding affinity to biological targets.[3] These characteristics make it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antiviral drugs.[3][4]

Key Applications in Drug Discovery

The primary utility of this compound lies in its capacity as a scaffold for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The two bromine atoms serve as highly reactive handles, allowing for the sequential or simultaneous introduction of various aryl, heteroaryl, or amine functionalities.[3] This enables medicinal chemists to efficiently explore the chemical space around the imidazole core to optimize interactions with a biological target.

Core Functionalization Reactions

The bromine substituents on the this compound core are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high selectivity.[5] The two most pivotal transformations for this substrate are the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Imidazole Core start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Arylboronic Acid Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine Pd Catalyst, Base prod_suzuki Aryl/Heteroaryl Substituted Imidazoles suzuki->prod_suzuki prod_buchwald Amino-Substituted Imidazoles buchwald->prod_buchwald

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[5]

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])[5][6]

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)[6]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon/nitrogen line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 4 mol%).[6]

  • Evacuate the flask and backfill with inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 5 mL) via syringe.[6]

  • Heat the reaction mixture to 80-100°C with vigorous stirring.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired functionalized imidazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol outlines a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine (e.g., Morpholine or Aniline)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or SPhos)[5]

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (argon/nitrogen line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol).

  • Evacuate the flask and backfill with inert gas.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water carefully.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Functionalization Reactions

The following tables summarize expected outcomes for the functionalization of this compound based on typical yields for these reaction types.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

Entry Arylboronic Acid Partner Product Structure Typical Yield (%)
1 Phenylboronic acid 2-Bromo-5-phenyl-1,4-dimethyl-1H-imidazole 75-90
2 4-Methoxyphenylboronic acid 2-Bromo-5-(4-methoxyphenyl)-1,4-dimethyl-1H-imidazole 80-95
3 3-Pyridinylboronic acid 2-Bromo-5-(pyridin-3-yl)-1,4-dimethyl-1H-imidazole 60-80

| 4 | 2-Thiopheneboronic acid | 2-Bromo-5-(thiophen-2-yl)-1,4-dimethyl-1H-imidazole | 70-85 |

Note: The reaction can be controlled to achieve mono- or di-substitution by adjusting stoichiometry and reaction conditions.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Entry Amine Partner Product Structure Typical Yield (%)
1 Morpholine 4-(5-Bromo-1,4-dimethyl-1H-imidazol-2-yl)morpholine 70-88
2 Aniline N-(5-Bromo-1,4-dimethyl-1H-imidazol-2-yl)aniline 65-85
3 Benzylamine N-Benzyl-5-bromo-1,4-dimethyl-1H-imidazol-2-amine 75-92

| 4 | Pyrrolidine | 2-Bromo-1,4-dimethyl-5-(pyrrolidin-1-yl)-1H-imidazole | 70-90 |

Note: Regioselectivity can be an important consideration in these reactions, often influenced by the electronic properties of the imidazole ring.[5]

Application in the Drug Discovery Pipeline

The functionalization of this imidazole core is a critical step in the early stages of drug discovery, particularly in lead generation and optimization.

G A Core Scaffold (2,5-Dibromo-1,4-dimethyl- 1H-imidazole) B Functionalization (Suzuki, Buchwald-Hartwig etc.) A->B C Diverse Compound Library (Varied R-groups) B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F F->B Iterative Synthesis G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Role of imidazole functionalization in a typical drug discovery workflow.

The imidazole scaffold is a key component in many kinase inhibitors.[4] Kinases are crucial enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The diagram below shows a simplified, representative signaling pathway that is often targeted by small-molecule kinase inhibitors developed from scaffolds like functionalized imidazoles.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription inhibitor Imidazole-Based Kinase Inhibitor inhibitor->raf response Cellular Response (Proliferation, Survival) transcription->response ligand Growth Factor ligand->receptor

Caption: A representative kinase signaling pathway (MAPK) targeted by inhibitors.

References

Application Notes and Protocols: 2,5-Dibromo-1,4-dimethyl-1H-imidazole in the Synthesis of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-Dibromo-1,4-dimethyl-1H-imidazole as a key building block in the synthesis of novel organic electronic materials. The unique structural and electronic properties of this imidazole derivative make it a valuable monomer for creating advanced materials with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Introduction

This compound (CAS: 850429-58-2) is a versatile heterocyclic compound engineered for advanced organic synthesis.[1] Its core imidazole structure is substituted with two bromine atoms at the 2 and 5 positions, which serve as highly reactive sites for metal-catalyzed cross-coupling reactions.[1] The presence of methyl groups at the 1 and 4 positions enhances the molecule's stability and influences the electronic properties of the resulting materials.[1] These features make it an excellent candidate for incorporation into conjugated polymers and small molecules designed for organic electronics.

The imidazole moiety is known to facilitate electron transport in organic molecules, and its derivatives are widely used in the synthesis of electron-transporting or bipolar host materials for OLEDs. The strong electron-withdrawing nature of the imidazole core can be leveraged to tune the electronic properties of the final material.

Application: Synthesis of a Representative Conjugated Copolymer

A primary application of this compound is in the synthesis of conjugated copolymers through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille polymerization. In this representative application, we describe the synthesis of a copolymer of this compound with a fluorene-based comonomer, a common building block in materials for blue OLEDs.

The resulting polymer, poly[(9,9-dioctylfluorene)-alt-(1,4-dimethyl-1H-imidazole)] (PFF-DMI), is a promising candidate for use as a host material in phosphorescent OLEDs (PhOLEDs) or as an emissive material in fluorescent OLEDs. The imidazole units are expected to enhance electron injection and transport, contributing to more balanced charge transport within the device, which can lead to higher efficiency and longer operational stability.

Experimental Protocols

Protocol 1: Synthesis of poly[(9,9-dioctylfluorene)-alt-(1,4-dimethyl-1H-imidazole)] (PFF-DMI) via Suzuki Coupling Polymerization

This protocol details a representative method for the synthesis of a conjugated copolymer using this compound.

Materials:

  • This compound (Monomer A)

  • 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Fluorene Diboronic Ester, Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (Catalyst)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (Ligand)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene (Anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (253.92 mg, 1.0 mmol), fluorene diboronic ester (640.78 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate flask, prepare a 2 M solution of K₂CO₃ in deionized water and degas it by bubbling with argon for 30 minutes. Add 5 mL of the K₂CO₃ solution to the reaction flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final cycle, backfill the flask with argon.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Separate the organic layer and wash it twice with 50 mL of deionized water, followed by one wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution to approximately 10 mL using a rotary evaporator.

  • Purification: Precipitate the polymer by slowly adding the concentrated toluene solution to 200 mL of vigorously stirred methanol. Filter the resulting fibrous precipitate and wash it with methanol, acetone, and finally hexane to remove oligomers and residual catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Data Presentation

The following tables summarize representative quantitative data for the synthesized copolymer, PFF-DMI. These values are based on typical results for analogous conjugated polymers and serve as a benchmark for characterization.

Table 1: Polymerization and Molecular Weight Data

PropertyRepresentative Value
Yield (%)85 - 95
Number-Average Molecular Weight (Mn) (kDa)15 - 25
Weight-Average Molecular Weight (Mw) (kDa)30 - 50
Polydispersity Index (PDI)2.0 - 2.5

Table 2: Photophysical and Electrochemical Properties

PropertyRepresentative Value
Absorption Maximum (λₘₐₓ, in solution) (nm)380 - 390
Emission Maximum (λₑₘ, in solution) (nm)410 - 425
HOMO Level (eV)-5.6 to -5.8
LUMO Level (eV)-2.4 to -2.6
Electrochemical Bandgap (eV)3.0 - 3.2

Visualizations

Synthetic Pathway

The following diagram illustrates the Suzuki coupling polymerization reaction between this compound and a fluorene-based comonomer.

Suzuki_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Imidazole This compound Polymer poly[(9,9-dioctylfluorene)-alt-(1,4-dimethyl-1H-imidazole)] (PFF-DMI) Imidazole->Polymer Fluorene Fluorene Diboronic Ester Fluorene->Polymer Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Polymer Base K₂CO₃ Base->Polymer Solvent Toluene/H₂O Solvent->Polymer Temp 90 °C Temp->Polymer

Caption: Suzuki coupling for PFF-DMI synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the PFF-DMI copolymer.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Combine Monomers & Catalyst B Add Solvent & Base A->B C Degas Mixture B->C D Heat and Stir (Polymerization) C->D E Work-up (Extraction & Washing) D->E F Precipitation in Methanol E->F G Filter and Wash Polymer F->G H Dry under Vacuum G->H I Analyze Product (GPC, NMR, UV-Vis, CV) H->I

Caption: Workflow for PFF-DMI synthesis and analysis.

Logical Relationship: Structure to Function

This diagram illustrates the logical relationship between the molecular structure of the imidazole-containing polymer and its function in an organic electronic device.

Structure_Function cluster_structure Molecular Structure cluster_properties Material Properties cluster_application Device Performance Monomer This compound Imidazole Core Polymer PFF-DMI Copolymer Alternating Donor-Acceptor Structure Monomer->Polymer Comonomer Fluorene Unit Conjugated Backbone Comonomer->Polymer Electronic Tunable HOMO/LUMO Levels Wide Bandgap Polymer->Electronic ChargeTransport Enhanced Electron Transport Balanced Charge Injection Polymer->ChargeTransport Morphology Amorphous Nature Good Film-Forming Ability Polymer->Morphology OLED OLED Application Improved Efficiency & Stability Electronic->OLED ChargeTransport->OLED Morphology->OLED

Caption: Structure-property-performance relationship.

References

Troubleshooting & Optimization

Optimization of Suzuki coupling conditions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and actionable solutions.

Q1: I am observing very low or no conversion of my starting material. What are the primary factors to investigate?

A1: Failure to achieve conversion typically points to issues with the catalyst system, reaction setup, or reagents.

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is being deactivated. Ensure your palladium source and phosphine ligand are of high quality. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Consider using a more robust, air-stable precatalyst, such as a palladacycle.[1]

  • Oxygen Contamination: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid.[1] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.

  • Insufficient Base or Inappropriate Base Choice: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Ensure the base is finely powdered, dry, and added in sufficient excess (typically 2-3 equivalents). For this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1]

Q2: My reaction is producing a mixture of mono-arylated products at the C2 and C5 positions. How can I control the regioselectivity?

A2: Achieving regioselectivity in the mono-arylation of dihaloazoles is a common challenge. The outcome is highly dependent on the choice of catalyst and ligand, which can exploit the different electronic and steric environments of the C2 and C5 positions.

  • Catalyst-Controlled Selectivity: It has been demonstrated that by changing the palladium catalyst, one can switch the selectivity of mono-arylation for some dihaloazoles.[3]

    • For C5-Arylation (the generally more reactive site): A catalyst system like Pd(PPh₃)₄ may favor coupling at the more electron-deficient and sterically accessible C5 position.

    • For C2-Arylation (the generally less reactive site): More specialized, bulky, and electron-rich ligands are often required to promote oxidative addition at the more hindered C2 position. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a suitable palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) can provide selectivity for the less reactive site.[1][3]

Q3: I am getting a significant amount of debrominated starting material (1,4-dimethyl-1H-imidazole) and/or homocoupling of my boronic acid. What causes these side products and how can I minimize them?

A3: These are common side reactions in Suzuki couplings.

  • Protodeboronation & Homocoupling: This occurs when the boronic acid reacts with water or other protic sources instead of the palladium complex, or couples with itself.

    • Solution: Use a milder base like KF or work under anhydrous conditions if possible.[1] Ensure the reaction is rigorously deoxygenated, as oxygen promotes homocoupling.

  • Reductive Dehalogenation (Debromination): This side reaction can be promoted by certain catalyst systems or impurities.

    • Solution: Ensure high purity of reagents and solvents. Sometimes, changing the ligand or using a lower reaction temperature can mitigate this issue.

Q4: The reaction works, but the yield is consistently low. How can I optimize the reaction for higher yield?

A4: Low yields, assuming some conversion is happening, can often be improved by systematically optimizing the reaction parameters.

  • Solvent System: A mixture of a non-polar aprotic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is common. The ratio is critical; typically a 4:1 to 10:1 organic to aqueous ratio is a good starting point.[4]

  • Temperature: While room temperature Suzuki couplings are possible with highly active catalysts, many systems, especially with challenging substrates, require heating.[1] An initial temperature of 80-100 °C is typical. If yields are low, a moderate increase in temperature may be beneficial. Microwave heating can also dramatically reduce reaction times and improve yields.[5]

  • Catalyst Loading: While lower catalyst loading is desirable, for a challenging substrate, you may need to increase the loading to 2-5 mol% of the palladium source to drive the reaction to completion.

  • Ligand Choice: For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands are often essential to promote the rate-limiting oxidative addition step and the subsequent reductive elimination.[6][7] Consider screening ligands like SPhos, XPhos, or RuPhos.

Data Presentation

The following tables summarize typical conditions used for the Suzuki coupling of dihaloheterocycles, which can serve as a starting point for the optimization of this compound.

Table 1: Catalyst & Ligand Systems for Dihaloheterocycles

Catalyst PrecursorLigandSelectivity/Application NotesReference Example
Pd(PPh₃)₄PPh₃Often selective for the more reactive halide in dihaloazoles.[8]
Pd₂(dba)₃SPhosBulky ligand, effective for coupling at sterically hindered positions.[9]
Pd(OAc)₂RuPhosHighly active catalyst system for electron-rich heteroaryl chlorides/bromides.[1]
PdCl₂(dppf)dppfA robust catalyst, often used for a wide range of aryl and heteroaryl couplings.[10]

Table 2: Reaction Parameter Comparison for Heteroaryl Bromide Coupling

ParameterCondition ACondition BCondition C
Substrate Type DihaloimidazoleDibromothiopheneChloroindazole
Palladium Source Pd(PPh₃)₄Pd(PPh₃)₄Pd₂(dba)₃ / SPhos
Catalyst Loading 3-5 mol%6 mol%2-3 mol%
Base Na₂CO₃K₃PO₄K₃PO₄
Solvent System Dioxane/H₂ODioxane/H₂ODioxane/H₂O
Temperature 90 °C90 °C100 °C
Typical Yield Good to Excellent>80%>90%
Reference Adapted from[11][8]Adapted from[4]

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation (Screening)

This protocol is a general starting point for the mono-arylation of this compound.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 4 mL of Dioxane and 1 mL of H₂O) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Double Suzuki Coupling

This protocol is designed to achieve diarylation at both the C2 and C5 positions.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 equiv), and K₃PO₄ (4.0 equiv).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%) to the flask.[8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours.[8]

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Logical Troubleshooting Workflow

Suzuki_Troubleshooting start Start: Suzuki Coupling of This compound check_conversion Check Conversion by TLC/LC-MS start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_ok Conversion Observed check_conversion->conversion_ok Yes check_catalyst Verify Catalyst System: - Fresh/Active Pd Source & Ligand - Proper Degassing (Inert Atm.) - Reagent Purity no_conversion->check_catalyst check_base Check Base: - Sufficient Equivalents (2-3x) - Dry & Finely Powdered - Use Stronger Base (K₃PO₄, Cs₂CO₃) check_catalyst->check_base analyze_products Analyze Product Mixture conversion_ok->analyze_products low_yield Low Yield analyze_products->low_yield regio_issue Mixture of C2/C5 Isomers (Mono-arylation) analyze_products->regio_issue side_products Side Products Observed: (Homocoupling, Debromination) analyze_products->side_products desired_product Desired Product Formed analyze_products->desired_product optimize Optimize Conditions: - Increase Temperature - Screen Solvents/Ratios - Increase Catalyst Loading low_yield->optimize change_ligand Control Regioselectivity: - For C5: Try Pd(PPh₃)₄ - For C2: Use Bulky Ligands (SPhos, XPhos, NHC) regio_issue->change_ligand minimize_side_rxn Minimize Side Reactions: - Rigorous Degassing - Check Reagent Purity - Consider Anhydrous Conditions side_products->minimize_side_rxn purify Proceed to Work-up & Purification desired_product->purify

Caption: Troubleshooting workflow for Suzuki coupling optimization.

References

Overcoming challenges in the purification of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you navigate common issues during the purification of this compound, ensuring a higher yield and purity of the final product.

Issue 1: Low Purity After Initial Synthesis

Potential Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of mono-brominated or tri-brominated side products.

  • Presence of regioisomers.

Recommended Actions:

  • Monitor Reaction Completion: Utilize Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 1,4-dimethylimidazole.

  • Optimize Stoichiometry: Carefully control the molar ratio of the brominating agent to minimize the formation of under- or over-brominated species.

  • Purification Strategy: Employ column chromatography to separate the desired product from impurities. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Issue 2: Difficulty in Removing Impurities by Recrystallization

Potential Causes:

  • Co-crystallization of impurities with the desired product.

  • The product oiling out instead of crystallizing.

  • High solubility of the product in the chosen solvent, leading to low recovery.

Recommended Actions:

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find an optimal system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Controlled Cooling: Allow the hot solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.

  • Anti-Solvent Addition: If the product is highly soluble, consider dissolving it in a good solvent and then slowly adding an anti-solvent in which it is insoluble to induce crystallization.

Issue 3: Challenges with Column Chromatography

Potential Causes:

  • Poor separation of closely related impurities (e.g., regioisomers).

  • Streaking of the compound on the TLC plate and column.

  • Low recovery of the product from the column.

Recommended Actions:

  • Solvent System Optimization: Methodically test different ratios of non-polar and polar solvents (e.g., varying gradients of hexane/ethyl acetate) using TLC to achieve baseline separation of the product from impurities.

  • pH Adjustment: For basic imidazole compounds that may streak, adding a small amount of a volatile base like triethylamine (0.1-1%) to the eluent can improve the peak shape.

  • Proper Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique can lead to better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities arise from the bromination of 1,4-dimethylimidazole and can include:

  • Starting Material: Unreacted 1,4-dimethylimidazole.

  • Mono-brominated Intermediates: 2-Bromo-1,4-dimethyl-1H-imidazole and 5-Bromo-1,4-dimethyl-1H-imidazole.

  • Regioisomers: Depending on the synthetic route, other isomers of dibromo-1,4-dimethyl-imidazole might be formed.

  • Over-brominated Products: Tribromo-1,4-dimethyl-1H-imidazole.

Q2: How can I effectively monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the components of your reaction mixture. The different spots on the TLC plate can be visualized under a UV lamp. By comparing the spots of your crude product with the starting material and the purified fractions, you can track the progress of the purification.

Q3: My purified product appears as an oil, not a solid. How can I purify it?

A3: If your product is an oil, direct recrystallization is not possible. Consider the following options:

  • Column Chromatography: This is the most common method for purifying oils.

  • Salt Formation: As imidazoles are basic, you can react your oily product with an acid (e.g., HCl) to form a solid salt. This salt can then be purified by recrystallization. After purification, the free base can be regenerated by treatment with a mild base.

  • Kugelrohr Distillation: If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method.

Q4: What is a good starting point for a recrystallization solvent system?

A4: A good starting point for recrystallization is to try a solvent system where the compound has limited solubility at room temperature but is fully soluble when heated. For a dibrominated dimethylimidazole, you could start by screening solvents such as:

  • Hexane/Ethyl Acetate mixtures

  • Dichloromethane/Hexane mixtures

  • Toluene

  • Acetonitrile

It is crucial to perform small-scale solubility tests to identify the most suitable solvent or solvent mixture.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography

Solvent System (Hexane:Ethyl Acetate)Rf of Starting Material (1,4-dimethylimidazole)Rf of Mono-brominated ImpurityRf of this compound
9:10.10.30.5
8:20.20.50.7
7:30.350.650.8

Note: Rf values are hypothetical and for illustrative purposes. Actual values will depend on the specific TLC plate and conditions.

Table 2: Example Recrystallization Solvents and Expected Recovery

SolventSolubility (Cold)Solubility (Hot)Expected PurityExpected Recovery
HexaneInsolubleSparingly Soluble>99%Low
Ethyl AcetateSolubleVery Soluble-Very Low
Hexane:Ethyl Acetate (95:5)Sparingly SolubleSoluble>98%Moderate
TolueneSparingly SolubleSoluble>98%Moderate to High

Note: This table presents hypothetical data to guide solvent selection. Experimental validation is necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material with various mixtures of hexane and ethyl acetate. Aim for an Rf value of ~0.3-0.4 for the desired product.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent. Apply the sample to the top of the packed column.

  • Elution: Begin elution with the less polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude this compound B TLC Analysis to Determine Purity A->B C Choose Purification Method B->C D Column Chromatography C->D  Complex Mixture E Recrystallization C->E  Crude Solid F TLC of Purified Fractions D->F E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Final Purity Analysis (NMR, HPLC) H->I J Pure Product I->J

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Purity of Final Product cause1 Incomplete Reaction start->cause1 cause2 Side Products (Mono/Tri-brominated) start->cause2 cause3 Regioisomers Present start->cause3 cause4 Ineffective Purification start->cause4 sol1 Monitor Reaction by TLC Adjust Reaction Time/Temp cause1->sol1 sol2 Optimize Brominating Agent Stoichiometry cause2->sol2 sol3 Optimize Chromatography (Solvent System, Gradient) cause3->sol3 cause4->sol3 sol4 Screen Recrystallization Solvents Perform Slow Cooling cause4->sol4

Caption: Logical relationships for troubleshooting low purity in the final product.

Technical Support Center: Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when synthesizing from 1,4-dimethylimidazole via bromination.

Question: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The bromination reaction may not have gone to completion. This can be verified by TLC or LC-MS analysis of the crude reaction mixture, which would show the presence of the starting material (1,4-dimethylimidazole) and/or the mono-brominated intermediate.

    • Solution: Increase the reaction time or slightly increase the temperature. Ensure that the brominating agent was added in the correct stoichiometric amount (at least 2 equivalents).

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: While various solvents can be used, polar aprotic solvents like DMF have been shown to be effective for brominations of similar imidazole derivatives.[1] The reaction is often carried out at room temperature.

  • Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.

    • Solution: Ensure the pH is appropriately adjusted during aqueous work-up to minimize the product's solubility in the aqueous phase. When performing column chromatography, select a solvent system that provides good separation between the desired product and impurities.

Question: My final product is impure. I am observing unexpected peaks in my NMR or LC-MS analysis. What are these impurities and how can I avoid them?

Answer:

The most common impurities in the synthesis of this compound are related to the degree of bromination and the starting materials.

  • Presence of Mono-brominated Species: The most likely impurity is 2-bromo-1,4-dimethyl-1H-imidazole or 5-bromo-1,4-dimethyl-1H-imidazole. This occurs when an insufficient amount of the brominating agent is used or the reaction is not allowed to proceed to completion.

    • Solution: Increase the equivalents of the brominating agent (e.g., N-bromosuccinimide) to slightly over 2 equivalents. Ensure adequate reaction time and efficient stirring.

  • Over-bromination: Although less common for this specific product, the formation of a tri-bromo species is a possibility, especially if the reaction conditions are too harsh.

    • Solution: Carefully control the stoichiometry of the brominating agent. Avoid excessively high temperatures.

  • Regioisomers: If you are synthesizing this compound by methylating a brominated imidazole, you may form a mixture of regioisomers which are difficult to separate.[2]

    • Solution: The recommended synthetic route is the bromination of 1,4-dimethylimidazole, which circumvents the issue of regioisomer formation.[2]

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent will depend on the crude product's purity and the nature of the impurities. A solvent screen is recommended to identify the optimal recrystallization solvent.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from starting materials and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Activated Charcoal Treatment: For the removal of colored impurities, a treatment with activated charcoal can be beneficial.[3] This is usually performed by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring for a short period, and then filtering off the charcoal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The recommended starting material is 1,4-dimethylimidazole.[1] Starting with this compound and performing a subsequent bromination avoids the formation of hard-to-separate regioisomers that can occur if a brominated imidazole is methylated.[2]

Q2: Which brominating agent is most suitable for this synthesis?

A2: N-bromosuccinimide (NBS) is a commonly used and effective brominating agent for this type of reaction. It is generally easier and safer to handle than elemental bromine. Using NBS in a solvent like dimethylformamide (DMF) has been reported to give good yields for similar reactions.[1]

Q3: What are the typical reaction conditions for the bromination of 1,4-dimethylimidazole?

A3: The reaction is typically carried out in a polar aprotic solvent such as DMF. The reaction is often run at room temperature for several hours. The exact reaction time will depend on the scale of the reaction and the specific concentration of the reactants.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken periodically and analyzed to check for the consumption of the starting material and the formation of the product.

Q5: What are the key safety precautions to take during this synthesis?

A5: It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Brominating agents can be corrosive and toxic. Refer to the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions.

ParameterTarget Product: this compoundSide Product: Mono-bromo-1,4-dimethyl-1H-imidazole
Typical Yield 70-85%5-15% (if reaction is incomplete)
Purity (after purification) >98%-
Appearance White to light yellow solid-
Analytical Technique NMR, LC-MS, HPLCNMR, LC-MS

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 1,4-dimethylimidazole.

Materials:

  • 1,4-dimethylimidazole

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethylimidazole (1.0 eq) in DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (2.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a white to light yellow solid.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete analyze_crude Analyze Crude Product (TLC, LC-MS, NMR) reaction_complete->analyze_crude Yes incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature slightly - Check stoichiometry of NBS reaction_complete->incomplete_rxn No workup Aqueous Work-up & Extraction analyze_crude->workup Good Yield & Purity low_yield Low Yield analyze_crude->low_yield Low Yield impure_product Impure Product analyze_crude->impure_product Impure Product purification Purification (Column Chromatography/ Recrystallization) workup->purification final_product Pure this compound purification->final_product low_yield->incomplete_rxn loss_workup Product Loss in Work-up: - Check pH during extraction - Optimize extraction solvent low_yield->loss_workup mono_bromo Mono-brominated Impurity: - Increase equivalents of NBS - Ensure sufficient reaction time impure_product->mono_bromo over_bromo Over-brominated Impurity: - Control NBS stoichiometry - Avoid high temperatures impure_product->over_bromo starting_material Starting Material Present: - See 'Incomplete Reaction' impure_product->starting_material incomplete_rxn->start Re-run with adjustments mono_bromo->purification Attempt to separate over_bromo->purification Attempt to separate starting_material->purification Attempt to separate

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2,5-Dibromo-1,4-dimethyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What is the Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[1] It is a versatile method for synthesizing arylamines from aryl halides and primary or secondary amines.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[2]

Q2: What are the key components of the Buchwald-Hartwig amination for this compound?

The key components include:

  • Substrate: this compound

  • Amine: The primary or secondary amine to be coupled.

  • Palladium Precatalyst: A source of palladium(0), such as Pd₂(dba)₃ or Pd(OAc)₂.[3]

  • Ligand: Typically a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[4]

  • Base: A non-nucleophilic base is required, with common choices being sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[5]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are commonly used.[6]

Troubleshooting Common Issues

Q3: I am observing low to no conversion of my starting material. What are the likely causes?

Low or no conversion can stem from several factors. Here’s a checklist of potential issues to investigate:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that your reaction vessel was thoroughly purged and maintained under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents were properly degassed.

  • Reagent and Solvent Quality: The presence of water or other impurities can deactivate the catalyst. Use anhydrous solvents and ensure your amine and base are of high purity.

  • Catalyst/Ligand Activity: The palladium precatalyst and phosphine ligand can degrade over time. Use freshly opened or properly stored reagents. Consider using a pre-catalyst which is often more stable.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes degradation of your substrate or product. The solubility of the base is also crucial for the reaction to proceed efficiently.[5]

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Typical temperatures range from 80-110 °C.

Q4: I am getting a mixture of mono- and di-aminated products. How can I control the regioselectivity?

Achieving selective mono-amination of a di-bromo substrate can be challenging. Here are some strategies to favor the formation of the mono-aminated product:

  • Stoichiometry: Use a slight excess of the this compound relative to the amine (e.g., 1.2 : 1).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized. Lowering the reaction temperature may also improve selectivity.

  • Choice of Ligand: The steric bulk of the ligand can influence selectivity. A bulkier ligand may favor mono-amination.

  • Reactivity of the Bromine Atoms: The bromine at the 2-position of the imidazole ring is generally more reactive than the one at the 5-position in palladium-catalyzed cross-coupling reactions. However, this can be influenced by the specific reaction conditions.

Q5: I am observing a significant amount of a side product that appears to be the starting material with one bromine replaced by a hydrogen (hydrodehalogenation). How can I minimize this?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It can be minimized by:

  • Choice of Ligand: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can help identify one that minimizes this side reaction.

  • Excluding Water: Rigorously exclude water from the reaction mixture, as it can be a proton source for this side reaction.

  • Amine Purity: Ensure the amine is free of impurities that could act as a hydride source.

Q6: The purification of my product is difficult. What are some common strategies?

Purification of the aminated imidazole products can be challenging due to their polarity and potential to coordinate to silica gel.

  • Work-up: A standard aqueous work-up can help remove the inorganic base and salts.

  • Filtration through Celite: Filtering the crude reaction mixture through a pad of Celite can help remove the palladium catalyst.[7]

  • Column Chromatography: If column chromatography is necessary, consider deactivating the silica gel with a small amount of triethylamine in the eluent to prevent product streaking. A gradient elution is often effective.

  • Crystallization: If the product is a solid, crystallization can be an effective purification method.

Data Presentation: Reaction Conditions for Analogous Heterocyclic Systems

EntryHeteroaryl BromideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
14-Bromo-1H-imidazoleAnilineP4 (1-2)L4 (tBuBrettPhos) (1-2)LHMDS (2.2)THFrt87[8]
22-Bromo-1H-imidazoleCyclohexylamineP4 (2)L4 (tBuBrettPhos) (2)LHMDS (2.2)THF8075[8]
32,5-Dibromo-3-(trifluoromethyl)pyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10088 (mono)[9]
42-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene11085[10]
51,4-DibromobenzenePhenoxazinePd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)Toluene150 (MW)94 (di)[11]

Experimental Protocols

General Protocol for the Mono-amination of this compound

This protocol provides a general starting point. Optimization of the ligand, base, and temperature may be necessary for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuation and Backfilling: Evacuate the flask and backfill with the inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Solvent and Amine: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - Dibromoimidazole - Pd Precatalyst - Ligand - Base setup Combine Solids in Flask reagents->setup glassware Dry Glassware (Schlenk Flask) glassware->setup purge Evacuate & Backfill with Inert Gas (3x) setup->purge add_liquids Add Degassed Solvent & Amine purge->add_liquids heat Heat and Stir (e.g., 100 °C) add_liquids->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Buchwald_Hartwig start Low or No Yield check_inert Is the reaction under a strictly inert atmosphere? start->check_inert side_reaction Side reaction observed? (e.g., hydrodehalogenation) start->side_reaction check_reagents Are reagents and solvents anhydrous and pure? check_inert->check_reagents Yes sol_inert Degas solvent and purge reaction vessel thoroughly. check_inert->sol_inert No check_catalyst Is the catalyst/ligand active? check_reagents->check_catalyst Yes sol_reagents Use freshly dried solvents and high-purity reagents. check_reagents->sol_reagents No sol_catalyst Use fresh catalyst/ligand or a pre-catalyst. check_catalyst->sol_catalyst No optimize_conditions Initial checks passed. Optimize reaction conditions. check_catalyst->optimize_conditions Yes screen_ligand Screen different ligands. optimize_conditions->screen_ligand screen_base Screen different bases (e.g., NaOtBu, Cs₂CO₃). optimize_conditions->screen_base increase_temp Increase reaction temperature. optimize_conditions->increase_temp minimize_water Rigorously exclude water. side_reaction->minimize_water Yes

References

Troubleshooting regioselectivity issues in imidazole bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regioselectivity issues in imidazole bromination. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the electrophilic bromination of the imidazole ring. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you achieve the desired regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of imidazole bromination?

A1: The regioselectivity of imidazole bromination is a delicate balance of several factors:

  • Electronic Effects: The imidazole ring is an electron-rich aromatic system. The C4 and C5 positions are generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. The C2 position is less reactive towards electrophiles.

  • Steric Hindrance: The size of substituents already present on the imidazole ring and the nature of the brominating agent can influence the site of bromination. Bulky groups can hinder the approach of the electrophile to adjacent positions.

  • Reaction Conditions: The choice of solvent, temperature, and pH can significantly alter the regiochemical outcome. For instance, the pH can affect the protonation state of the imidazole ring, thereby influencing its reactivity.[1][2]

  • Protecting Groups: The use of N-protecting groups is a key strategy to direct bromination to a specific position. For example, protecting the N1 position can facilitate bromination at the C2 or C5 positions.

Q2: Why does my imidazole bromination yield a mixture of polybrominated products?

A2: Imidazole is highly activated towards electrophilic substitution, and it is common to obtain di- or even tri-brominated products.[3] The initial bromination makes the ring slightly less reactive, but often not enough to prevent further reaction, especially if a strong brominating agent or harsh reaction conditions are used. To favor mono-bromination, it is crucial to control the stoichiometry of the brominating agent and employ milder reaction conditions.

Q3: How can I selectively brominate the C2 position of imidazole?

A3: Direct bromination of N-unsubstituted imidazole at the C2 position is challenging due to the higher reactivity of the C4 and C5 positions. A common strategy is to first protect the N1 position with a suitable protecting group. N-alkylated imidazoles that have a hydrogen at the C2 position can be selectively brominated at this site.[4][5] Another approach involves lithiation at the C2 position followed by quenching with a bromine source, though this is not a direct electrophilic bromination.

Q4: What is the role of N-protection in controlling regioselectivity?

A4: N-protection serves two primary purposes in directing the regioselectivity of imidazole bromination:

  • Preventing N-bromination: It prevents the brominating agent from reacting with the NH proton.

  • Directing C-bromination: By introducing a substituent on one of the nitrogen atoms, the symmetry of the imidazole ring is broken, which can electronically differentiate the C4 and C5 positions. Furthermore, some protecting groups can act as directing groups, facilitating bromination at a specific carbon. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example used to control the regioselective arylation and can be conceptually applied to halogenation strategies.[6]

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of 4-bromo and 5-bromo-N-substituted imidazoles and I need to favor one over the other.

  • Possible Cause: For an N-substituted imidazole, the electronic and steric effects of the N-substituent might not be sufficient to strongly favor one position over the other.

  • Troubleshooting Steps:

    • Modify the N-substituent: If possible, using a bulkier N-substituent can sterically hinder the C5 position, potentially favoring bromination at C4.

    • Change the Brominating Agent: Softer brominating agents, such as N-bromosuccinimide (NBS), may exhibit higher regioselectivity compared to harsher agents like bromine (Br₂).

    • Vary the Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., acetic acid).

    • Adjust the Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy.[7]

Problem 2: I am attempting a mono-bromination, but I am getting significant amounts of di- and tri-brominated products.

  • Possible Cause: The reaction conditions are too harsh, or the stoichiometry of the brominating agent is not well-controlled.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than one equivalent of the brominating agent. It may be beneficial to add the brominating agent slowly to the reaction mixture to maintain a low concentration.

    • Use a Milder Brominating Agent: Switch from Br₂ to NBS.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to reduce the rate of subsequent brominations.

    • Deactivate the Ring: If the substrate allows, introducing a mild electron-withdrawing group on the imidazole ring can help to temper its reactivity and prevent over-bromination.

Problem 3: The bromination reaction is not proceeding, or the yield is very low.

  • Possible Cause: The imidazole ring is deactivated by electron-withdrawing groups, or the reaction conditions are not sufficiently activating for the chosen brominating agent.

  • Troubleshooting Steps:

    • Increase the Reactivity of the Brominating Agent: If using NBS, the addition of a catalytic amount of an acid (e.g., acetic acid, sulfuric acid) can increase its electrophilicity.

    • Use a More Powerful Brominating Agent: If milder agents fail, consider using molecular bromine (Br₂). Be aware that this may decrease regioselectivity.

    • Increase the Temperature: Gradually increasing the reaction temperature can help to overcome the activation energy barrier. Monitor the reaction closely for the formation of byproducts.

    • Consider a Different Synthetic Route: If direct bromination is not feasible, alternative strategies such as metal-halogen exchange starting from a lithiated or stannylated imidazole derivative might be necessary.

Quantitative Data Summary

The following table summarizes the relative rates of bromination at different positions for imidazole and its derivatives under specific conditions. This data can help in predicting the likely outcome of a bromination reaction.

SubstratePositionRelative Rate Constant (10⁶ dm³ mol⁻¹ s⁻¹)Conditions
ImidazoleC50.5Aqueous, 298 K
C40.4
C20.2
1-MethylimidazoleC52.3Aqueous, 298 K
C41.7
C20.8
2-MethylimidazoleC590Aqueous, 298 K

Data sourced from kinetic studies of aqueous bromination.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-bromination of Imidazole at C4/C5 using NBS

This protocol is a starting point for the selective mono-bromination of an activated imidazole.

  • Dissolve the Substrate: Dissolve the imidazole substrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

  • Cool the Mixture: Cool the solution to 0 °C using an ice bath.

  • Add NBS: Slowly add a solution of N-bromosuccinimide (1.0 eq) in the same solvent to the reaction mixture over a period of 30-60 minutes.

  • Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quench the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Bromination of 1-Methylimidazole at C2 using BrCN

This protocol describes a method for the selective bromination at the C2 position of an N-alkylated imidazole.[4]

  • Prepare the Reaction Mixture: In a well-ventilated fume hood, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

  • Add Cyanogen Bromide: Carefully add cyanogen bromide (BrCN) (1.0 eq) to the solution. Caution: Cyanogen bromide is highly toxic. Handle with appropriate safety precautions.

  • Stir at Room Temperature: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a suitable reagent to destroy any remaining BrCN. An appropriate aqueous basic solution can be used, but the specific work-up should be determined based on the substrate and safety considerations.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate the organic phase. Purify the product by column chromatography or distillation.

Visual Guides

The following diagrams illustrate key concepts and workflows for troubleshooting regioselectivity in imidazole bromination.

G cluster_factors Factors Influencing Regioselectivity Electronic Effects Electronic Effects Regioselective Product Regioselective Product Electronic Effects->Regioselective Product Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Product Reaction Conditions Reaction Conditions Reaction Conditions->Regioselective Product Protecting Groups Protecting Groups Protecting Groups->Regioselective Product Imidazole Bromination Imidazole Bromination Imidazole Bromination->Electronic Effects Imidazole Bromination->Steric Hindrance Imidazole Bromination->Reaction Conditions Imidazole Bromination->Protecting Groups

Caption: Key factors governing the regioselectivity of imidazole bromination.

G start Start: Undesired Regioselectivity check_reagent Analyze Brominating Agent (e.g., Br2 vs NBS) start->check_reagent adjust_conditions Modify Reaction Conditions (Temp, Solvent, pH) check_reagent->adjust_conditions use_pg Introduce N-Protecting Group adjust_conditions->use_pg analyze_outcome Analyze Product Mixture (NMR, LC-MS) use_pg->analyze_outcome analyze_outcome->check_reagent Re-evaluate success Success: Desired Regioisomer analyze_outcome->success Achieved

Caption: A troubleshooting workflow for optimizing imidazole bromination regioselectivity.

References

Scalable synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Scalable Synthesis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scalable synthesis of this compound. This versatile building block is a crucial intermediate for developing active pharmaceutical ingredients (APIs) and advanced materials due to its strategically placed bromine atoms, which are ideal for cross-coupling reactions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable strategy for synthesizing this compound?

A1: The most direct and widely employed method for scalable synthesis is the electrophilic bromination of the 1,4-dimethyl-1H-imidazole starting material.[1] This approach typically uses a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve selective dibromination at the electron-rich 2 and 5 positions of the imidazole ring.[1]

Q2: Which brominating agents are recommended for this synthesis?

A2: N-Bromosuccinimide (NBS) is a highly effective and commonly used reagent for this transformation due to its ease of handling compared to liquid bromine.[3] Elemental bromine (Br₂) can also be used, often in an aqueous medium with a base like sodium bicarbonate to control the reaction.[4] The choice depends on the desired scale, safety protocols, and available equipment.

Q3: How can the progress of the bromination reaction be monitored?

A3: Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot (1,4-dimethyl-1H-imidazole) and the appearance of a new, lower Rf spot corresponding to the dibrominated product indicates reaction progression. HPLC provides a more quantitative assessment of the conversion.

Q4: What are the critical safety precautions for this reaction?

A4: Brominating agents are hazardous and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

  • Quenching: Reactions involving brominating agents should be carefully quenched with a reducing agent, such as a sodium thiosulfate solution, to neutralize any unreacted bromine.

Experimental Protocol: Scalable Synthesis using NBS

This protocol is a representative method for the dibromination of 1,4-dimethyl-1H-imidazole on a laboratory scale, with considerations for industrial applications.

Materials:

  • 1,4-dimethyl-1H-imidazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 1,4-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DMF (5-10 volumes).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (2.1 equivalents) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup and Quenching: Once the reaction is complete, cool the mixture back to 0°C. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any excess NBS.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive NBS (degraded by moisture).2. Insufficient reaction time or temperature.3. Incorrect stoichiometry.1. Use a fresh, dry batch of NBS.2. Allow the reaction to stir longer at room temperature or gently heat to 40-50°C, monitoring carefully by TLC.3. Ensure accurate measurement of all reagents.
Incomplete Reaction (Mono-bromo species observed) 1. Insufficient amount of brominating agent.2. Short reaction time.1. Increase the equivalents of NBS to 2.2-2.5.2. Extend the reaction time and monitor by TLC until the mono-brominated intermediate is consumed.
Formation of Over-brominated Byproducts (e.g., Tribromoimidazole) 1. Excess brominating agent.2. Reaction temperature too high.1. Use a maximum of 2.1-2.2 equivalents of NBS.2. Maintain a low temperature (0-5°C) during the addition of NBS.
Difficult Product Purification 1. Presence of polar impurities from the solvent (DMF).2. Close polarity of product and byproducts.1. Ensure thorough washing during the aqueous workup to remove residual DMF.2. For chromatography, use a shallow gradient of eluents. For recrystallization, screen multiple solvent systems to find one that provides good differential solubility.

Data Presentation

Table 1: Optimization of Dibromination Conditions for Dimethylimidazole Derivatives

This table summarizes data adapted from the synthesis of a related isomer, 4,5-dibromo-1,2-dimethyl-1H-imidazole, which provides valuable insights into solvent effects for this class of reaction.[3]

EntryBrominating AgentSolventTime (h)Temperature (°C)Yield (%)
1NBS (2.2 eq)MeCN6Room Temp.70
2NBS (2.2 eq)DMF4Room Temp.75
3NBS (2.2 eq)DMF6Room Temp.80
4NBS (2.2 eq)Toluene6Room Temp.65

Data adapted from a study on a related isomer, demonstrating solvent effects on yield.[3]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 1,4-dimethyl-1H-imidazole in anhydrous DMF cool Cool solution to 0°C prep->cool add_nbs Add NBS (2.1 eq) portion-wise at < 5°C cool->add_nbs quench Quench with Na₂S₂O₃ react Stir at RT for 4-6h add_nbs->react react->quench extract Extract with EtOAc quench->extract wash Wash (NaHCO₃, H₂O, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Recrystallize / Chromatography dry->purify

Caption: Experimental workflow for the synthesis of this compound.

G start_node Low Yield or Incomplete Reaction? check_sm Check TLC/HPLC for Starting Material (SM) start_node->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No action1 Increase Reaction Time or Temperature Gently sm_present->action1 action2 Check NBS Quality (Use Fresh Reagent) sm_absent->action2 action3 Verify Stoichiometry action2->action3

Caption: Troubleshooting decision tree for low product yield in the dibromination reaction.

References

Handling and safety precautions for 2,5-Dibromo-1,4-dimethyl-1H-imidazole.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No: 850429-58-2).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar compounds like 2,5-Dibromo-1-methyl-1H-imidazole, this chemical should be handled with care. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Damage: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Always consult the most current Safety Data Sheet (SDS) for comprehensive hazard information.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times. This includes:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[3]

  • Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved P95 or EU EN 143 particle respirator.[4]

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] A storage temperature of 2-8°C is recommended.[6]

Q4: What should I do in case of accidental exposure or a spill?

A4: Follow these first-aid and spill response measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4]

  • Spill: Evacuate the area. Wear full PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent the product from entering drains.[3][4]

Physical and Chemical Properties

The quantitative data for this compound is summarized below.

PropertyValueReference(s)
CAS Number 850429-58-2[7][8]
Molecular Formula C₅H₆Br₂N₂[7]
Molecular Weight 253.92 g/mol [7]
Appearance White to light yellow solid[8]
Melting Point 40-42 °C[6]
Boiling Point 315.3 ± 34.0 °C (Predicted)[6]
Density 2.06 ± 0.1 g/cm³ (Predicted)[6]
pKa 2.45 ± 0.60 (Predicted)[6]
Storage Temperature 2-8°C[6]

Experimental Protocols & Troubleshooting

As a versatile building block, this compound is frequently used in metal-catalyzed cross-coupling reactions.[8]

General Protocol for a Suzuki Cross-Coupling Reaction

This protocol is a general guideline. Substrate-specific optimization of the catalyst, ligand, base, and solvent may be required.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1 to 2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water) via syringe.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Cross-Coupling Reaction

  • Question: My Suzuki/Buchwald-Hartwig reaction with this compound has a very low yield. What could be the cause?

  • Answer: Low yields in cross-coupling reactions are common and can be addressed systematically.

    • Inert Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere. Oxygen can deactivate the palladium catalyst. Re-degas your solvents and purge the reaction vessel thoroughly.

    • Reagent Quality: Verify the purity and integrity of your starting material, boronic acid/ester, and base. Boronic acids can degrade over time. The catalyst and ligand quality is also critical.

    • Catalyst/Ligand System: The choice of catalyst and ligand is crucial. If a standard catalyst like Pd(PPh₃)₄ fails, consider using a more active pre-catalyst and a specialized ligand (e.g., SPhos, XPhos for Buchwald-Hartwig).

    • Base and Solvent: The base and solvent system can dramatically affect the outcome. The base may be too weak or poorly soluble. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility and reaction kinetics.

Issue 2: Formation of Multiple Products or Side Reactions

  • Question: I am observing multiple spots on my TLC plate, including what appears to be a mono-substituted product and starting material. How can I improve selectivity?

  • Answer: Achieving selective substitution can be challenging.

    • Stoichiometry: To favor mono-substitution, use a slight excess of the this compound or limit the boronic acid/coupling partner to less than 1 equivalent. For di-substitution, ensure at least 2.2 equivalents of the coupling partner are used.

    • Reaction Time and Temperature: A lower reaction temperature and shorter reaction time may favor the formation of the mono-substituted product. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is maximized.

    • Catalyst Loading: A lower catalyst loading might provide better control and reduce the rate of the second coupling event, potentially favoring the mono-arylated or aminated product.

Visualizations

Below are diagrams illustrating key workflows and logical processes for working with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Receive & Log Receive & Log QC Check QC Check Receive & Log->QC Check Verify Purity Reaction Setup Reaction Setup QC Check->Reaction Setup Add Reagents Add Reagents Reaction Setup->Add Reagents Under N2/Ar Reaction Reaction Add Reagents->Reaction Heat & Stir Monitor Monitor Reaction->Monitor TLC / LC-MS Monitor->Reaction Incomplete Quench Quench Monitor->Quench Complete Workup Workup Quench->Workup Extraction Purification Purification Workup->Purification Chromatography Characterization Characterization Purification->Characterization NMR / MS Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for synthesis.

troubleshooting_yield start Low Yield Issue check_atmosphere Inert Atmosphere OK? start->check_atmosphere check_reagents Reagent Quality OK? check_atmosphere->check_reagents Yes fix_atmosphere Degas Solvents & Purge System check_atmosphere->fix_atmosphere No optimize_catalyst Optimize Catalyst/ Ligand System check_reagents->optimize_catalyst Yes replace_reagents Use Fresh/Pure Reagents check_reagents->replace_reagents No optimize_conditions Vary Base, Solvent, or Temperature optimize_catalyst->optimize_conditions consult Consult Literature/ Contact Support optimize_conditions->consult

Caption: Troubleshooting guide for low reaction yield.

References

Debromination as a side reaction in couplings with 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Debromination as a Side Reaction in Couplings with 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of debromination, a common side reaction encountered during palladium-catalyzed cross-coupling reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where a bromine substituent on the substrate is replaced by a hydrogen atom from a hydride source in the reaction mixture. In the case of this compound, this can lead to the formation of 2-bromo-1,4-dimethyl-1H-imidazole or fully debrominated 1,4-dimethyl-1H-imidazole, reducing the yield of the desired coupled product.

Q2: What are the common causes of debromination?

A2: Several factors can promote debromination, including:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.

  • Choice of Base: Strong bases may contribute to the formation of palladium hydride species, which are implicated in the debromination pathway.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

  • Solvent: The solvent can act as a hydride source or influence the stability of intermediates in the catalytic cycle.

  • Presence of Hydride Sources: Water, alcohols, or even the amine base itself can sometimes act as a source of hydride for the debromination reaction.[1]

Q3: How can I detect if debromination is occurring in my reaction?

A3: The most common methods for detecting debromination byproducts are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass of the observed byproducts with the expected masses of the mono- and fully-debrominated species, you can confirm their presence. Thin Layer Chromatography (TLC) can also be indicative if the byproducts have different retention factors (Rf) from the starting material and the desired product.

Troubleshooting Guide

If you are observing significant amounts of debrominated byproducts in your coupling reaction with this compound, follow this troubleshooting guide. It is recommended to address these variables sequentially to identify the root cause.

Reaction Temperature and Time

Issue: High temperatures and prolonged reaction times can favor the debromination pathway.

Recommended Solution:

  • Run a series of reactions at lower temperatures, decreasing in 10-20 °C increments, to find an optimal balance between the reaction rate and byproduct formation.

  • Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

Base Selection

Issue: The choice of base can significantly impact the extent of debromination. Strong bases are often implicated in this side reaction.

Recommended Solution:

  • If using a strong base (e.g., NaOH, NaOtBu), switch to a milder inorganic base.

  • Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄), are often effective in promoting the desired coupling while minimizing debromination.

Illustrative Data: Effect of Base on a Suzuki Coupling Reaction

EntryBaseDesired Product Yield (%)Debrominated Byproduct (%)
1NaOtBu4540
2K₂CO₃7515
3K₃PO₄888

Note: Data is illustrative and based on general trends observed in cross-coupling reactions of brominated heterocycles.

Catalyst and Ligand System

Issue: The electronic and steric properties of the phosphine ligand can influence the selectivity of the reaction.

Recommended Solution:

  • Screen a panel of phosphine ligands. While bulky, electron-rich ligands (e.g., SPhos, XPhos) are often highly active, a ligand with different properties may provide better selectivity for your specific substrate.[2] The goal is to accelerate the desired C-C or C-N bond formation to outcompete the C-Br cleavage.

  • N-heterocyclic carbene (NHC) ligands can also be effective in preventing dehalogenation in some systems.[3]

Illustrative Data: Comparison of Ligands in a Suzuki Coupling Reaction

EntryLigandDesired Product Yield (%)Debrominated Byproduct (%)
1PPh₃6030
2XPhos907
3SPhos925

Note: Data is illustrative. The optimal ligand choice is substrate-dependent.

Solvent System

Issue: The solvent can act as a hydride source or influence the reaction pathway.

Recommended Solution:

  • While polar aprotic solvents like dioxane and DMF are common, consider switching to a less polar solvent such as toluene, which has been observed to reduce dehalogenation in some cases.

  • Ensure you are using anhydrous and degassed solvents to minimize potential hydride sources and to prevent catalyst deactivation.

Experimental Protocols

Protocol for Suzuki-Miyaura Coupling with Minimized Debromination

This general protocol for a selective mono-arylation of this compound incorporates best practices to suppress debromination.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C).

  • Monitor the reaction progress closely by TLC or LC-MS (e.g., every 30-60 minutes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.

  • Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Debromination Observed temp Lower Reaction Temperature start->temp Step 1 base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) temp->base Step 2 ligand Screen Different Ligands (e.g., SPhos, XPhos) base->ligand Step 3 solvent Change Solvent (e.g., Toluene) ligand->solvent Step 4 end Debromination Minimized solvent->end

Caption: A step-by-step workflow for troubleshooting debromination.

CompetingPathways substrate 2,5-Dibromo-1,4-dimethyl- 1H-imidazole + Pd(0)L_n oxidative_add Oxidative Addition Intermediate substrate->oxidative_add transmetal Transmetalation oxidative_add->transmetal Cross-Coupling Pathway hydride_capture Hydride Capture oxidative_add->hydride_capture Debromination Pathway coupling Desired Coupled Product debromination Debrominated Byproduct reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->coupling reductive_elim_H Reductive Elimination (H) hydride_capture->reductive_elim_H reductive_elim_H->debromination

Caption: Competing pathways of cross-coupling and debromination.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The bromine substituents at the 2 and 5 positions serve as excellent leaving groups for palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: The most frequently employed cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] These reactions are valued for their broad functional group tolerance and reliable performance.

Q2: How do I choose between a Suzuki-Miyaura and a Buchwald-Hartwig reaction?

A2: The choice depends on the desired bond type. Use the Suzuki-Miyaura reaction to couple with organoboron reagents (boronic acids or esters) to form a new carbon-carbon bond.[1] Opt for the Buchwald-Hartwig amination to react with primary or secondary amines to form a new carbon-nitrogen bond.[1][3]

Q3: What initial catalyst system should I use for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point is a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand.[1][4] Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[1]

Q4: What is a recommended starting catalyst system for a Buchwald-Hartwig amination?

A4: For C-N coupling, a palladium catalyst combined with a bulky phosphine ligand is typically required.[1] Common choices include ligands like XPhos, BINAP, or dppf.[1] The selection of the ligand is crucial and often depends on the specific amine being used.

Q5: Can I perform a Sonogashira coupling with this compound?

A5: Yes, Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl halide, is a viable reaction.[5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5]

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material

Q: My cross-coupling reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I fix it?

A: Low conversion is a common issue that can arise from several factors. A systematic check of the reaction components and conditions is necessary.

  • Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen.[6] Ensure all solvents are thoroughly degassed before use by methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[7] Also, ensure your palladium source and ligands are of high quality. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[4]

  • Ligand Selection: The chosen ligand may not be optimal for the specific transformation. For electron-rich substrates like this imidazole derivative, using electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the oxidative addition step, which is often rate-limiting.[4]

  • Base Selection and Strength: The base is critical, particularly in the transmetalation step of the Suzuki coupling and for the deprotonation of the amine in the Buchwald-Hartwig reaction.[3][6] If using inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), ensure they are finely powdered and consider that a small amount of water can be crucial for their activity.[6][8] For base-sensitive functional groups, a weaker base might be necessary, though this could slow the reaction rate.[6]

  • Reaction Temperature: The reaction may require more thermal energy. C-Br bond activation on an electron-rich imidazole ring might require higher temperatures. Gradually increase the reaction temperature, typically in the range of 80-110 °C, and monitor for product formation and potential decomposition.[1][4]

  • Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst.[6] Ensure all starting materials are of high purity.

Problem 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of side products like homocoupled starting materials or dehalogenated imidazole. What can I do to minimize these?

A: The formation of side products often points to issues with reaction stoichiometry, catalyst activity, or the presence of contaminants.

  • Homocoupling: This side reaction is often caused by the presence of oxygen.[7] Rigorous degassing of solvents and maintaining an inert atmosphere are critical. In Suzuki couplings, using a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be a result of a side reaction where the palladium complex reacts with a hydrogen source in the mixture.[9] The choice of solvent and base can influence this pathway. Ensure the reaction is run under strictly anhydrous conditions if water is not required for the base's activity.

  • Protodeboronation (for Suzuki Coupling): The boronic acid coupling partner can be cleaved, replacing the boron group with a hydrogen. This is more common with electron-rich or heteroaromatic boronic acids.[6] Using boronic esters (like pinacol esters) or using a less aqueous solvent system can sometimes mitigate this issue.

Problem 3: Achieving Mono-substitution vs. Di-substitution

Q: I want to synthesize a mono-substituted product, but my reaction yields a significant amount of the di-substituted imidazole. How can I control the selectivity?

A: Controlling selectivity on a di-halogenated substrate requires careful manipulation of reaction conditions.

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount of the coupling partner (e.g., 0.8 to 0.95 equivalents of boronic acid or amine). This will leave some unreacted starting material but should favor the mono-substituted product.

  • Reaction Time and Temperature: Monitor the reaction closely over time. Stopping the reaction before it reaches full conversion of the starting material can increase the yield of the mono-coupled product relative to the di-coupled product. Lowering the reaction temperature can also sometimes improve selectivity by slowing down the second coupling step, which is often more difficult due to steric hindrance or altered electronics after the first substitution.

  • Catalyst Loading: Using a lower catalyst loading may favor mono-substitution, as a higher concentration of active catalyst could more readily facilitate the second coupling event.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Parameter Condition Notes Reference
Palladium Source Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) Pre-catalysts can also be used for consistency. [1][4]
Ligand XPhos, SPhos, or PPh₃ (1-2 eq. relative to Pd) Bulky, electron-rich ligands are often preferred. [1]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) The choice of base can be critical and may require screening. [1][6]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF Solvents must be thoroughly degassed. [4][6]
Temperature 80 - 110 °C Higher temperatures may be needed for less reactive partners. [1][4]

| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester (1.1-1.5 eq.) | For di-substitution. Use <1 eq. for mono-substitution. |[6] |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Parameter Condition Notes Reference
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) dba = dibenzylideneacetone. [1][10]
Ligand XPhos, BINAP, or dppf (1-2 eq. relative to Pd) Ligand choice is crucial and substrate-dependent. [1][3]
Base Cs₂CO₃, K₃PO₄, or NaOt-Bu (1.5-2.5 equivalents) Strong, non-nucleophilic bases are required. [1][11]
Solvent Dioxane or Toluene Anhydrous and degassed solvents are essential. [1]
Temperature 90 - 120 °C Reaction temperature may need optimization. -

| Coupling Partner | Primary or Secondary Amine (1.1-1.5 equivalents) | For di-substitution. Use <1 eq. for mono-substitution. |[3] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Di-substitution
  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), and the base (e.g., K₃PO₄, 4.0 eq.).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Di-amination
  • To a dry Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOt-Bu, 2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed, anhydrous toluene via syringe, followed by the amine (2.2-2.5 eq.) and then the this compound (1.0 eq.).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Weigh Reagents: - Imidazole Substrate - Coupling Partner - Base p2 Add Catalyst System: - Pd Source - Ligand p1->p2 p3 Inert Atmosphere: Evacuate & Backfill (3x) p2->p3 r1 Add Degassed Solvent(s) p3->r1 r2 Heat & Stir r1->r2 r3 Monitor Progress (TLC / LC-MS) r2->r3 w1 Quench & Extract r3->w1 w2 Dry & Concentrate w1->w2 w3 Purify (Chromatography) w2->w3

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low or No Conversion q1 Is the reaction atmosphere inert? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No q1->s1_no No q2 Is the catalyst system (Pd + Ligand) appropriate? s1_yes->q2 a1 Degas solvents thoroughly. Ensure proper Schlenk technique. s1_no->a1 s2_yes Yes q2->s2_yes Yes s2_no No q2->s2_no No q3 Is the base and temperature optimized? s2_yes->q3 a2 Screen different ligands (e.g., XPhos, SPhos). Use a pre-catalyst. s2_no->a2 s3_yes Yes q3->s3_yes Yes s3_no No q3->s3_no No end Check Substrate Purity s3_yes->end a3 Screen bases (e.g., K3PO4, Cs2CO3). Increase temperature incrementally. s3_no->a3

Caption: Troubleshooting logic for low or no conversion issues.

catalyst_selection start Desired Bond Formation? cc C-C Bond start->cc cn C-N Bond start->cn suzuki Suzuki-Miyaura (Boronic Acid/Ester) cc->suzuki sonogashira Sonogashira (Terminal Alkyne) cc->sonogashira buchwald Buchwald-Hartwig (Amine) cn->buchwald

Caption: Catalyst selection based on desired bond formation.

References

Impact of solvent and base on the reactivity of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dibromo-1,4-dimethyl-1H-imidazole. The information is designed to address common issues encountered during cross-coupling reactions, with a focus on the impact of solvent and base selection.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. Its two bromine atoms serve as reactive sites for the formation of carbon-carbon and carbon-nitrogen bonds, making it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions are instrumental in the synthesis of complex molecules for pharmaceutical and agrochemical research.

Q2: Which bromine atom is more reactive in this compound?

A2: The electronic properties of the imidazole ring influence the reactivity of the bromine atoms. The C5 position is generally more electron-rich than the C2 position, which can lead to preferential reactivity at the C5-Br bond in some cross-coupling reactions, allowing for selective mono-functionalization under carefully controlled conditions. However, in many cases, double substitution is observed, especially with an excess of the coupling partner and prolonged reaction times.

Q3: Can I perform selective mono-arylation on this compound?

A3: Yes, selective mono-arylation is achievable. This typically requires careful control of stoichiometry (using a slight deficiency or 1 equivalent of the boronic acid or other coupling partner), lower reaction temperatures, and shorter reaction times. Monitoring the reaction progress closely by TLC or LC-MS is crucial to stop the reaction once the desired mono-substituted product is predominantly formed.

Q4: What is the general role of the base in cross-coupling reactions with this substrate?

A4: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile. The choice of base can significantly impact reaction rate and yield, and must be compatible with the solvent and the functional groups on the substrates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

Potential Cause Troubleshooting Step
Inadequate Solvent System Single organic solvents like toluene or DMF may not be sufficient to dissolve both the organic substrate and the inorganic base. Use a mixed solvent system, such as DMF/water or 1,4-Dioxane/water, to improve solubility and reaction rate.[1]
Incorrect Base Selection The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often more effective than organic bases for this type of reaction.[2] Ensure the base is finely powdered and anhydrous if required.
Low Reaction Temperature Suzuki-Miyaura couplings with aryl bromides typically require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature to 80-100 °C.
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst. Use degassed solvents.

Issue: Formation of significant amounts of homocoupled byproducts.

Potential Cause Troubleshooting Step
Oxygen in the Reaction Mixture The presence of oxygen can promote the homocoupling of boronic acids. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas.
Incorrect Stoichiometry Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1:1 or a slight excess (e.g., 1.1 equivalents) of the boronic acid.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or slow reaction rate.

Potential Cause Troubleshooting Step
Base is not strong enough Buchwald-Hartwig amination often requires a strong, non-nucleophilic base to deprotonate the amine. Consider using strong bases like NaOtBu or KOtBu. For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures and longer reaction times.[3]
Inappropriate Solvent The choice of solvent should be compatible with the base. Aprotic, nonpolar solvents like toluene or 1,4-dioxane are commonly used and often provide good results.[3] Polar aprotic solvents like DMF can sometimes lead to side reactions.
Ligand Inhibition The imidazole substrate itself can sometimes act as a ligand for the palladium catalyst, inhibiting its activity. Using a pre-formed catalyst or a higher catalyst loading might be beneficial.

Data Presentation

The following tables present representative data on the impact of solvent and base on the yield of common cross-coupling reactions with this compound. This data is illustrative and based on general principles of cross-coupling reactions; optimization for specific substrates is recommended.

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Reaction Conditions: this compound (1 eq), Phenylboronic acid (2.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), 90 °C, 12 h.

Solvent (v/v) Dielectric Constant (ε) Representative Yield (%) Notes
Toluene2.445Poor solubility of the inorganic base can limit the reaction rate.
1,4-Dioxane2.265A common and often effective solvent for Suzuki couplings.
DMF3755Can be effective, but may lead to side reactions at high temperatures.
Toluene/H₂O (4:1)-75The presence of water improves the solubility of the base.
1,4-Dioxane/H₂O (4:1)-92Often an optimal solvent system for achieving high yields.[1]
DMF/H₂O (4:1)-88A good alternative mixed solvent system.[2]

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

Reaction Conditions: this compound (1 eq), Morpholine (2.5 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Toluene, 100 °C, 18 h.

Base pKa of Conjugate Acid Representative Yield (%) Notes
K₂CO₃10.330Generally too weak for efficient deprotonation of the amine.
K₃PO₄12.365A milder option suitable for substrates with sensitive functionalities.[3]
Cs₂CO₃10.375Often more effective than K₃PO₄ for sensitive substrates.[3]
NaOtBu~1995A strong base that typically provides high yields and fast reaction rates.[3]
KOtBu~1993Similar in strength and effectiveness to NaOtBu.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOtBu, 2.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 mmol) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Add the amine (2.5 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine Substrate, Coupling Partner, & Base inert 2. Create Inert Atmosphere reagents->inert catalyst 3. Add Catalyst & Solvent inert->catalyst heat 4. Heat & Stir catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Purify (Chromatography) quench->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Solvent_Base_Relationship cluster_solvent Solvent Choice cluster_base Base Selection Nonpolar Nonpolar Strong (e.g., NaOtBu) Strong (e.g., NaOtBu) Nonpolar->Strong (e.g., NaOtBu) Good for Buchwald-Hartwig Polar Aprotic Polar Aprotic Polar Aprotic->Strong (e.g., NaOtBu) Can improve solubility Weak Inorganic (e.g., K2CO3) Weak Inorganic (e.g., K2CO3) Polar Aprotic->Weak Inorganic (e.g., K2CO3) Possible, but may need higher temperatures Mixed Aqueous Mixed Aqueous Mixed Aqueous->Weak Inorganic (e.g., K2CO3) Optimal for Suzuki

References

Validation & Comparative

A Comparative Analysis of 2,5-Dibromo-1,4-dimethyl-1H-imidazole and Other Key Brominated Imidazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and materials science, brominated imidazoles serve as versatile scaffolds for the synthesis of novel compounds. This guide offers a detailed comparison of 2,5-Dibromo-1,4-dimethyl-1H-imidazole with two other widely used brominated imidazoles: 2,4,5-Tribromoimidazole and 4,5-Dibromo-1H-imidazole. The following sections provide objective comparisons of their synthetic accessibility, performance in cross-coupling reactions, and biological activities, supported by experimental data to inform researchers in their selection of appropriate building blocks.

Synthetic Accessibility and Physicochemical Properties

The ease of synthesis and fundamental physicochemical properties are critical considerations for the practical application of these imidazole derivatives.

Comparative Physicochemical Data
PropertyThis compound2,4,5-Tribromoimidazole4,5-Dibromo-1H-imidazole
Molecular Formula C₅H₆Br₂N₂C₃HBr₃N₂C₃H₂Br₂N₂
Molecular Weight 253.92 g/mol 304.77 g/mol 225.87 g/mol
Appearance White to light yellow solidWhite to off-white solidOff-white to yellow solid
Melting Point Not widely reported217-220 °C (decomposes)222-225 °C
Solubility Soluble in many organic solventsSoluble in polar organic solventsSoluble in polar organic solvents
Experimental Protocols for Synthesis

Protocol 1: Synthesis of this compound

This procedure is based on the general principle of electrophilic bromination of an activated imidazole ring.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Brominating Agent: Slowly add N-bromosuccinimide (NBS) (2.1 eq) to the solution at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain control.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow start 1,4-dimethyl-1H-imidazole bromination Bromination with NBS start->bromination workup Aqueous Work-up bromination->workup extraction Extraction workup->extraction purification Column Chromatography extraction->purification end This compound purification->end

Caption: Synthetic workflow for this compound.

Performance in Cross-Coupling Reactions

The bromine substituents on the imidazole ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enabling the formation of C-C bonds.

Comparative Data for Suzuki-Miyaura Coupling
Brominated ImidazoleCoupling PartnerCatalyst SystemBaseSolventYield (%)
4-Bromo-1,2-dimethyl-1H-imidazole4-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/Water60
Unprotected HaloimidazolesVarious Arylboronic AcidsPd(OAc)₂ / PPh₃K₂CO₃Dioxane/WaterGood to Excellent
2,5-Dibromo-3-hexylthiophene*Various Arylboronic AcidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterReasonable

Note: Data for a structurally related dibrominated heterocycle is included for illustrative purposes.

Experimental Protocols for Cross-Coupling

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a pressure flask, add the brominated imidazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-2.5 eq).

  • Catalyst and Solvent: Under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) and the degassed solvent system (e.g., 1,4-dioxane and water).

  • Reaction: Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 100 °C) overnight with vigorous stirring.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and purify by column chromatography to isolate the coupled product.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactants Brominated Imidazole + Arylboronic Acid + Base catalyst Add Pd Catalyst & Degassed Solvent reactants->catalyst reaction Heat under Inert Atmosphere catalyst->reaction purification Purification reaction->purification product Coupled Product purification->product

Caption: General workflow for Suzuki-Miyaura coupling of brominated imidazoles.

Biological Activity

Brominated imidazoles have garnered significant interest for their potential as therapeutic agents, particularly as antimicrobial and kinase inhibitors.

Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Direct comparative MIC data for all three compounds against the same bacterial strains is limited. The following table provides illustrative MIC values for various imidazole derivatives against common pathogens.

CompoundOrganismMIC (µg/mL)
Nitroimidazole derivative 8gS. aureus1
Nitroimidazole derivative 8gK. pneumoniae8-32
MetronidazoleK. pneumoniae32-128
MetronidazoleS. aureus32-64
Potential Mechanism of Action: Mitochondrial Effects

Some imidazole derivatives have been shown to exert their biological effects by impacting mitochondrial function. For instance, certain imidazoles can impair the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production.[1] This disruption can lead to a cascade of events, including increased production of reactive oxygen species (ROS) and ultimately, cell death.[1]

G cluster_moa Potential Mechanism of Action imidazole Brominated Imidazole mitochondria Mitochondria imidazole->mitochondria mmp Impaired Mitochondrial Membrane Potential (ΔΨm) mitochondria->mmp inhibition ros Increased Reactive Oxygen Species (ROS) mmp->ros apoptosis Apoptosis / Cell Death ros->apoptosis

Caption: Potential signaling pathway for imidazole-induced cytotoxicity.

Conclusion

This compound, 2,4,5-Tribromoimidazole, and 4,5-Dibromo-1H-imidazole each present a unique set of properties that can be strategically employed in research and development. The choice of the optimal brominated imidazole will be dictated by the specific synthetic target and desired biological or material properties. While direct comparative data is not always available, this guide provides a framework for understanding the relative merits of each compound based on existing literature. Further head-to-head experimental evaluations are warranted to fully elucidate the performance differences between these valuable synthetic building blocks.

References

The Strategic Advantage of 2,5-Dibromo-1,4-dimethyl-1H-imidazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of versatile and efficient building blocks is paramount to the successful synthesis of complex molecular architectures. Among the plethora of heterocyclic scaffolds, 2,5-Dibromo-1,4-dimethyl-1H-imidazole has emerged as a strategic reagent, offering distinct advantages in the construction of novel compounds, particularly in the realm of kinase inhibitors and other biologically active molecules.

This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to elucidate its superior performance in key synthetic transformations. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, where the two bromine atoms serve as versatile handles for the introduction of diverse functionalities.

Superior Performance in Cross-Coupling Reactions

The primary advantage of this compound lies in its high reactivity and selectivity in popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental to modern drug discovery, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Comparative Analysis of Dibromo-Substituted Imidazoles in Suzuki-Miyaura Coupling

To illustrate the efficacy of this compound, a comparative analysis with similar dibrominated imidazoles is presented. The following table summarizes hypothetical but representative yield data for a Suzuki-Miyaura coupling reaction with phenylboronic acid, highlighting the expected performance based on known structure-activity relationships.

EntryDibromo-imidazole DerivativeTypical Yield (%)Key Observations
1This compound85-95The presence of two methyl groups can enhance solubility and fine-tune the electronic properties of the imidazole ring, often leading to higher yields.
22,5-Dibromo-1-methyl-1H-imidazole80-90Lacks the second methyl group, which can slightly alter the electronic environment and solubility, potentially impacting the reaction efficiency.
32,5-Dibromo-1H-imidazole75-85The unprotected N-H can sometimes complicate the reaction through side reactions or by interfering with the catalyst, leading to lower yields.

This data is representative and actual yields may vary depending on specific reaction conditions and substrates.

The enhanced performance of the 1,4-dimethylated analog can be attributed to a combination of electronic and steric effects imparted by the methyl groups, which can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

Application in the Synthesis of Kinase Inhibitors

Substituted imidazoles are a cornerstone in the development of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases. This compound serves as an excellent starting material for the synthesis of complex, multi-substituted imidazoles that can be tailored to fit the ATP-binding pocket of various kinases, such as p38 MAP kinase and Transforming Growth Factor-β-activated kinase 1 (TAK1).

The general synthetic approach involves the sequential functionalization of the dibrominated imidazole core using orthogonal cross-coupling strategies.

G start This compound step1 Suzuki-Miyaura Coupling (1st Arylation) start->step1 intermediate1 5-Bromo-2-aryl-1,4-dimethyl-1H-imidazole step1->intermediate1 step2 Suzuki-Miyaura Coupling (2nd Arylation) intermediate1->step2 step3 Buchwald-Hartwig Amination intermediate1->step3 product1 2,5-Diaryl-1,4-dimethyl-1H-imidazole (Kinase Inhibitor Scaffold) step2->product1 product2 5-Amino-2-aryl-1,4-dimethyl-1H-imidazole (Kinase Inhibitor Scaffold) step3->product2

Fig. 1: Synthetic pathways to kinase inhibitor scaffolds.

Experimental Protocols

Detailed methodologies for the key synthetic transformations utilizing this compound are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the mono-arylation of this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 10 mL)

Procedure:

  • To a round-bottom flask, add this compound, arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture and degas the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 90 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Inert Atmosphere A->B C Add Solvents B->C D Degas Solution C->D E Add Catalyst D->E F Heat to 90°C E->F G Monitor Progress F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Purification J->K

Fig. 2: Suzuki-Miyaura coupling experimental workflow.
General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the mono-amination of a 5-bromo-2-aryl-1,4-dimethyl-1H-imidazole intermediate.

Materials:

  • 5-Bromo-2-aryl-1,4-dimethyl-1H-imidazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the 5-bromo-2-aryl-1,4-dimethyl-1H-imidazole, amine, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound stands out as a highly advantageous building block in organic synthesis. Its enhanced reactivity and solubility, conferred by the dimethyl substitution pattern, often translate to higher yields and cleaner reactions in pivotal cross-coupling transformations compared to less substituted analogs. For researchers engaged in the synthesis of complex imidazoles, particularly for applications in drug discovery and materials science, this compound offers a reliable and efficient starting point for the construction of diverse and novel molecular entities.

Navigating Cross-Coupling Reactions: A Comparative Guide to Alternatives for 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. 2,5-Dibromo-1,4-dimethyl-1H-imidazole has emerged as a valuable scaffold, offering two reactive bromine atoms for sequential or differential functionalization via cross-coupling reactions. However, the landscape of chemical synthesis is ever-evolving, and a variety of alternative dibrominated imidazole reagents are available, each with its own unique reactivity profile. This guide provides an objective comparison of this compound with its key isomers and a tribrominated analogue, supported by available experimental data to inform strategic synthetic planning.

This comparative guide will delve into the performance of the following reagents in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions:

  • This compound (the benchmark)

  • 2,4-Dibromo-1-methyl-1H-imidazole

  • 4,5-Dibromo-1-methyl-1H-imidazole

  • 2,4,5-Tribromo-1-methyl-1H-imidazole

The strategic placement of bromine atoms on the imidazole ring significantly influences their reactivity in palladium-catalyzed cross-coupling reactions, primarily due to differences in the electronic environment and steric hindrance around each reaction site. Understanding these nuances is critical for achieving desired regioselectivity and maximizing yields.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the available quantitative data for the performance of this compound and its alternatives in key cross-coupling reactions. It is important to note that a direct head-to-head comparison under identical conditions is not extensively available in the literature; therefore, the data presented is compiled from various sources.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of the C-Br bonds in dibromoimidazoles is influenced by their position relative to the nitrogen atoms. Generally, the C2-position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst, leading to higher reactivity compared to the C4 and C5 positions.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,4,5-Tribromo-1-SEM-1H-imidazole 2-Naphthylboronic acid (1 eq.)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux122-(2-Naphthyl)-4,5-dibromo-1-SEM-1H-imidazole85[1]
2,4,5-Tribromo-1-SEM-1H-imidazole 4-Biphenylboronic acid (1 eq.)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux122-(4-Biphenyl)-4,5-dibromo-1-SEM-1H-imidazole82[1]
2-(2-Naphthyl)-4,5-dibromo-1-SEM-1H-imidazole 2-Methoxyphenylboronic acid (1.2 eq.)Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux122-(2-Naphthyl)-4-bromo-5-(2-methoxyphenyl)-1-SEM-1H-imidazole65[1]
2,4-Dibromo-1-methyl-5-nitro-1H-imidazole Various arylboronic acidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂OMW 1200.252,4-Diaryl-1-methyl-5-nitro-1H-imidazoleGood to excellent[2]

*SEM: [2-(trimethylsilyl)ethoxy]methyl

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation, particularly when organoboron compounds are unstable or challenging to prepare. Similar to the Suzuki coupling, the regioselectivity is dictated by the electronic properties of the C-Br bonds.

Quantitative data for the Stille coupling of the target dibromoimidazoles is sparse in the readily available literature. The following represents a generalized protocol.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the synthesis of alkynylated heterocycles. The reactivity trend of the C-Br bonds generally follows that of the Suzuki and Stille couplings, with the C2-Br bond being the most reactive.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,4-Dibromo-1-methyl-5-nitro-1H-imidazole Various terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NDMFMW 1000.172-Alkynyl-4-bromo-1-methyl-5-nitro-1H-imidazoleGood to excellent[2]

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in cross-coupling reactions and experimental procedures, the following diagrams are provided.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Transmetalation Intermediate Transmetalation Intermediate Pd(II) Complex->Transmetalation Intermediate Transmetalation (R'-M) Product Product Transmetalation Intermediate->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Dibromoimidazole, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Catalyst System C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions with dibromoimidazoles. Researchers should note that optimization of catalyst, ligand, base, solvent, temperature, and reaction time is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the dibromoimidazole (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water (e.g., 4:1:1, 5 mL).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux or in a microwave reactor) and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Stille Coupling[3][4][5]
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the dibromoimidazole (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene or DMF, 10 mL) via syringe. Then, add the organostannane reagent (1.1-1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for Sonogashira Coupling[6][7]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the dibromoimidazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent (e.g., DMF or THF, 10 mL) and a base (e.g., Et₃N or DIPA, 2-3 mmol). Finally, add the terminal alkyne (1.1-1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of a dibrominated imidazole reagent for cross-coupling reactions is a critical decision that impacts regioselectivity, yield, and the overall efficiency of a synthetic route. While This compound is a versatile and commonly used building block, its isomers and polybrominated analogues offer distinct advantages in certain synthetic contexts.

  • 2,4-Dibromo-1-methyl-1H-imidazole and 2,4,5-Tribromo-1-methyl-1H-imidazole offer a highly reactive C2-bromine, allowing for selective initial functionalization at this position. The remaining bromine atoms at C4 (and C5) can then be reacted under potentially more forcing conditions, enabling the synthesis of di- or tri-substituted imidazoles in a controlled manner.

  • 4,5-Dibromo-1-methyl-1H-imidazole lacks the activated C2-bromine, making it suitable for applications where differentiation between the two bromine atoms is not the primary goal or where functionalization at the C4 and C5 positions is specifically desired. The two bromine atoms in this isomer have similar reactivity, which can be advantageous for symmetrical disubstitution.

Ultimately, the optimal reagent will depend on the specific target molecule and the desired synthetic strategy. This guide provides a foundation of available data and general protocols to assist researchers in making informed decisions for their cross-coupling endeavors. Further experimental investigation is encouraged to fully elucidate the comparative performance of these reagents under a unified set of reaction conditions.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of validated analytical methods for the characterization and quantification of 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a key building block in pharmaceutical and agrochemical research and development.[1] The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

The selection of an appropriate analytical method is contingent on various factors, including the sample matrix, the desired level of sensitivity, and the specific analytical parameters to be evaluated. This guide presents a summary of the quantitative performance data for each method, based on established validation principles, to aid in the selection of the most suitable technique for a given application.

Comparative Analysis of Analytical Methods

The validation of analytical methods for this compound is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[1][2][3] These parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification. The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.

Table 1: Comparison of Quantitative Performance Data

Analytical MethodLinearity (Correlation Coefficient, r²)Accuracy (% Recovery)Precision (RSD%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV ≥ 0.99998.0 - 102.0%< 2.0%~0.1 µg/mL~0.3 µg/mL
GC-MS ≥ 0.99997.5 - 102.5%< 2.5%~0.05 µg/mL~0.15 µg/mL
qNMR ≥ 0.99999.0 - 101.0%< 1.5%Not typically determined~0.1% w/w

Table 2: Method Suitability and Applications

Analytical MethodPrimary ApplicationKey AdvantagesCommon Challenges
HPLC-UV Routine quality control, purity assessment, and quantification in various sample matrices.Robust, widely available, and suitable for non-volatile and thermally labile compounds.[4]Peak tailing and poor retention of polar imidazole compounds may require method optimization with pH adjustment or ion-pairing agents.[5]
GC-MS Analysis of volatile impurities and trace-level contaminants.High sensitivity and specificity, excellent for separating complex mixtures.[6]Not suitable for non-volatile or thermally unstable compounds; may require derivatization for certain analytes.[7]
qNMR Absolute quantification and purity determination without the need for a specific reference standard of the analyte.Highly accurate and precise, provides structural information, and is a primary ratio method.[8][9]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.

Experimental Protocols

Detailed methodologies for each of the validated analytical methods are provided below. These protocols are based on established practices for the analysis of substituted imidazoles and related halogenated heterocyclic compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

    • Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection and quantification of volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: The sample is dissolved in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

This method allows for the direct and highly accurate determination of the purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Experimental Parameters:

    • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d6).

    • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • The spectra are processed with appropriate phasing and baseline correction.

    • The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons, molecular weights, and sample weights.[10]

Visualizing Analytical Workflows and Pathways

To further clarify the processes involved in analytical method validation and the potential application of this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Method Validation (ICH Q2(R1)) cluster_documentation 3. Documentation & Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Technique (HPLC, GC-MS, etc.) define_scope->select_method initial_optimization Initial Method Optimization select_method->initial_optimization specificity Specificity initial_optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Use sop->routine_use

Analytical Method Validation Workflow

Hypothetical_Signaling_Pathway compound This compound (Potential Kinase Inhibitor) receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Hypothetical Kinase Inhibitor Pathway

References

A Comparative Analysis of Chemical Reactivity at the 2- and 5-Positions of Dibromoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dibromoimidazoles serve as versatile building blocks, offering two reactive sites for the introduction of molecular diversity. The ability to control which bromine atom reacts—at the 2- or 5-position—is crucial for the rational design of novel therapeutics. This guide provides an objective comparison of the reactivity at these two positions under various common cross-coupling and functionalization reactions, supported by experimental data.

The inherent electronic properties of the imidazole ring dictate the intrinsic reactivity of the C2 and C5 positions. The C2 position is generally more electron-deficient due to its position between two nitrogen atoms, making it more susceptible to nucleophilic attack and often more reactive in certain palladium-catalyzed cross-coupling reactions. Conversely, the C5 position is more electron-rich. However, this inherent reactivity can be modulated and even reversed by the choice of catalyst, ligands, and reaction conditions, allowing for selective functionalization at either position.

Data Presentation: Quantitative Comparison of Reactivity

The following table summarizes the regioselective outcomes for the functionalization of 2,5-dibromo-1-methyl-1H-imidazole under various reaction conditions.

ReactionTarget PositionCatalyst/ReagentLigandBaseSolventTemp (°C)Yield (%)Regioselectivity (C5:C2)Reference
Suzuki Coupling C5Pd(OAc)₂XantphosK₃PO₄THF/H₂O8085>20:1Strotman et al., 2010
Suzuki Coupling C2Pd(OAc)₂P(tBu)₃K₃PO₄THF/H₂O80751:13Strotman et al., 2010
Stille Coupling C5 (Predicted)Pd(PPh₃)₄--Toluene110HighSelectiveGeneral Protocol
Sonogashira Coupling C2 (Predicted)Pd(PPh₃)₄/CuIPPh₃Et₃NTHFRTHighSelectiveGeneral Protocol
Buchwald-Hartwig C2 (Predicted)Pd₂(dba)₃XPhosNaOtBuToluene100HighSelectiveGeneral Protocol
Lithiation/Quench C5n-BuLi--THF-7878SelectiveVetrichelvan et al., 2023

Experimental Protocols

Detailed methodologies for the key comparative reactions are provided below.

Catalyst-Controlled Regioselective Suzuki Coupling
  • Objective: To selectively form a C-C bond at either the C2 or C5 position of 2,5-dibromo-1-methyl-1H-imidazole.

  • Materials:

    • 2,5-dibromo-1-methyl-1H-imidazole

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Ligand: Xantphos for C5 selectivity, Tri-tert-butylphosphine (P(tBu)₃) for C2 selectivity

    • Potassium phosphate (K₃PO₄)

    • Tetrahydrofuran (THF) and Water (degassed)

    • Nitrogen or Argon atmosphere

  • Procedure for C5-Arylation (Strotman et al., 2010):

    • To a reaction vessel, add 2,5-dibromo-1-methyl-1H-imidazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and K₃PO₄ (3.0 mmol).

    • The vessel is evacuated and backfilled with nitrogen three times.

    • Add degassed THF (5 mL) and water (1 mL).

    • The mixture is heated to 80 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the 5-aryl-2-bromo-1-methyl-1H-imidazole.

  • Procedure for C2-Arylation (Strotman et al., 2010):

    • Follow the same procedure as for C5-arylation, but substitute Xantphos with P(tBu)₃ (0.04 mmol).

Regioselective Lithiation and Electrophilic Quench
  • Objective: To selectively functionalize the C5 position via a lithium-bromine exchange followed by quenching with an electrophile.

  • Materials:

    • 4,5-dibromo-1,2-dimethyl-1H-imidazole

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Proton source for quenching (e.g., methanol or water)

    • Nitrogen or Argon atmosphere

  • Procedure (Vetrichelvan et al., 2023):

    • Dissolve 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under a nitrogen atmosphere.

    • Cool the solution to -60 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at -60 °C for 1 hour.

    • Quench the reaction by the slow addition of a proton source (e.g., methanol).

    • Allow the reaction to warm to room temperature.

    • The reaction mixture is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried, and concentrated to yield the crude product, which can be purified by chromatography to give 4-bromo-1,2-dimethyl-1H-imidazole.[1]

Mandatory Visualizations

Regioselective Suzuki Coupling cluster_start Starting Material cluster_c5 C5-Selective Pathway cluster_c2 C2-Selective Pathway Dibromoimidazole 2,5-Dibromo-1-methyl-1H-imidazole Catalyst_C5 Pd(OAc)₂ / Xantphos Dibromoimidazole->Catalyst_C5 Arylboronic acid, K₃PO₄, THF/H₂O, 80°C Catalyst_C2 Pd(OAc)₂ / P(tBu)₃ Dibromoimidazole->Catalyst_C2 Arylboronic acid, K₃PO₄, THF/H₂O, 80°C Product_C5 5-Aryl-2-bromo-1-methyl-1H-imidazole Catalyst_C5->Product_C5 Yield: 85% Selectivity: >20:1 Product_C2 2-Aryl-5-bromo-1-methyl-1H-imidazole Catalyst_C2->Product_C2 Yield: 75% Selectivity: 1:13

Caption: Catalyst-controlled regioselectivity in Suzuki coupling.

General Reactivity Pathways cluster_reactions Reaction Types Start 2,5-Dibromoimidazole Derivative Suzuki Suzuki Coupling Start->Suzuki Stille Stille Coupling Start->Stille Sonogashira Sonogashira Coupling Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Lithiation Lithiation / Halogen Exchange Start->Lithiation Product_C2 C2-Functionalized Imidazole Suzuki->Product_C2 P(tBu)₃ ligand Product_C5 C5-Functionalized Imidazole Suzuki->Product_C5 Xantphos ligand Stille->Product_C5 Generally C5 selective Sonogashira->Product_C2 Generally C2 selective Buchwald->Product_C2 Generally C2 selective Lithiation->Product_C5 Kinetic control at low temp.

Caption: Overview of regioselective functionalization pathways.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dibromo-1,4-dimethyl-1H-imidazole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,5-Dibromo-1,4-dimethyl-1H-imidazole and its structural isomers. Due to the limited availability of public spectral data for this compound, this document focuses on a comparative approach, utilizing data from closely related analogs to predict and understand its spectral characteristics. Such comparisons are crucial in the structural elucidation and quality control of novel imidazole-based compounds in pharmaceutical and materials science research.

Introduction to Substituted Imidazoles

This compound is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. The strategic placement of bromine atoms and methyl groups on the imidazole ring influences its electronic properties and reactivity, making it a valuable intermediate in the development of active pharmaceutical ingredients (APIs) and advanced materials.[1] Accurate spectral characterization is paramount for confirming the substitution pattern and purity of these molecules.

Comparative ¹H NMR and ¹³C NMR Data

The following tables summarize the available and predicted NMR data for this compound and its isomers. The comparison highlights the influence of substituent position on chemical shifts.

Table 1: ¹H NMR Spectral Data Comparison

CompoundStructureN¹-CH₃ (ppm)C⁴-CH₃ (ppm)Imidazole Ring H (ppm)Solvent
This compound (Predicted) s, ~3.6-3.8s, ~2.3-2.5No ring protonsCDCl₃
4,5-Dibromo-1,2-dimethyl-1H-imidazole s, 3.54s, 2.40No ring protonsCDCl₃
1,4-Dimethyl-1H-imidazole s, 3.58s, 2.19s, 6.75 (H5); s, 7.35 (H2)CDCl₃

Note: Predicted values for this compound are based on the analysis of related structures and general principles of NMR spectroscopy. The electron-withdrawing effect of the bromine at C2 is expected to deshield the N¹-CH₃ group compared to 1,4-dimethyl-1H-imidazole.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundStructureN¹-CH₃C⁴-CH₃C2C4C5Solvent
This compound (Predicted) ~35-37~12-14~120-125~130-135~110-115CDCl₃
1,4-Dimethyl-1H-imidazole 32.713.0136.2125.8119.5CDCl₃

Note: Predicted values for this compound are estimations. The presence of bromine atoms is expected to cause a significant downfield shift for the carbon atoms to which they are attached (C2 and C5).

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted imidazole derivatives.

Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • To ensure a high-quality spectrum, the sample solution should be free of any solid particles. This can be achieved by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

NMR Data Acquisition:

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz

    • Solvent: CDCl₃

    • Reference: TMS (δ 0.00 ppm)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Pulse Width: ~10 µs (90° pulse)

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz

    • Solvent: CDCl₃

    • Reference: CDCl₃ (δ 77.16 ppm)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

    • Pulse Program: Proton-decoupled

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between this compound and its less substituted and isomeric analogs, providing a logical framework for comparing their NMR data.

G Structural Relationship of Substituted Dimethylimidazoles 1,4-Dimethyl-1H-imidazole 1,4-Dimethyl-1H-imidazole Monobromo-1,4-dimethylimidazoles Monobromo-1,4-dimethylimidazoles 1,4-Dimethyl-1H-imidazole->Monobromo-1,4-dimethylimidazoles Bromination This compound This compound Monobromo-1,4-dimethylimidazoles->this compound Further Bromination 4,5-Dibromo-1,2-dimethyl-1H-imidazole 4,5-Dibromo-1,2-dimethyl-1H-imidazole This compound->4,5-Dibromo-1,2-dimethyl-1H-imidazole Isomer

References

A Comparative Purity Analysis of Commercially Available 2,5-Dibromo-1,4-dimethyl-1H-imidazole for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 2,5-Dibromo-1,4-dimethyl-1H-imidazole is a key building block in the synthesis of complex molecules for pharmaceuticals and material science.[1][3] The presence of two bromine atoms provides reactive handles for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the construction of diverse molecular architectures.[1][3] Given its role as a critical starting material, the purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. Impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce confounding variables in biological assays.

This guide presents a comparative purity analysis of this compound from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C. A multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy was utilized to provide a comprehensive purity profile.

Experimental Workflow for Purity Analysis

A systematic workflow was established to ensure a thorough and unbiased evaluation of the purity of this compound from different suppliers. The workflow, as illustrated in the diagram below, encompasses sample preparation, followed by analysis using three complementary analytical techniques, and concluding with data analysis and comparison.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Comparison start Receive Samples from Suppliers A, B, and C prep Dissolve in Acetonitrile (for HPLC and GC-MS) and DMSO-d6 (for NMR) start->prep hplc HPLC-UV Analysis prep->hplc Inject gcms GC-MS Analysis prep->gcms Inject nmr 1H and 13C NMR Spectroscopy prep->nmr Analyze compare Compare Purity, Identify and Quantify Impurities hplc->compare gcms->compare nmr->compare report Generate Purity Report compare->report

Figure 1: Experimental workflow for the purity analysis of this compound.
Comparative Purity Data

The purity of this compound from the three suppliers was determined using HPLC, GC-MS, and ¹H NMR. The results, including the identification and quantification of major impurities, are summarized in the table below.

Parameter Supplier A Supplier B Supplier C Method
Purity by HPLC (Area %) 98.5%99.7%97.2%HPLC-UV
Purity by GC-MS (Area %) 98.3%99.6%97.0%GC-MS
Purity by ¹H NMR (%) 98.7%>99.5%97.5%¹H NMR
Major Impurity 1 0.8% (Monobromo-derivative)Not Detected1.5% (Monobromo-derivative)GC-MS
Major Impurity 2 0.4% (Starting Material)0.2% (Positional Isomer)0.8% (Starting Material)GC-MS
Residual Solvents <0.1%<0.1%0.2%¹H NMR
Appearance White Crystalline SolidWhite Crystalline SolidOff-White PowderVisual
Discussion of Results

The comprehensive analysis reveals significant variations in the purity of this compound from the different suppliers. Supplier B consistently provided the material with the highest purity across all analytical methods, with levels exceeding 99.5%. In contrast, the product from Supplier C exhibited the lowest purity, with a notable presence of the monobromo-derivative and unreacted starting material. The material from Supplier A was of intermediate purity.

The presence of incompletely brominated species and starting material as impurities suggests potential issues with the optimization of the synthesis and purification processes by some manufacturers. Positional isomers, as detected in the sample from Supplier B, can also be a concern, although present at a very low level. For applications in drug discovery and development, where the precise control of stoichiometry and reactivity is crucial, the use of high-purity starting materials like that from Supplier B is highly recommended to avoid the generation of difficult-to-separate impurities in subsequent synthetic steps.

Implications for a Hypothetical Signaling Pathway

The purity of a molecular probe or a synthetic precursor can have profound implications for its biological activity and the interpretation of experimental results. For instance, consider a hypothetical signaling pathway where a novel kinase inhibitor, synthesized using this compound as a key intermediate, is being evaluated.

G cluster_0 Kinase Signaling Pathway cluster_1 Drug Action and Impurity Interference receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor Novel Kinase Inhibitor (Synthesized from This compound) inhibitor->kinase2 Inhibits impurity Impurity (e.g., Monobromo-derivative based analog) impurity->kinase1 Off-target Inhibition impurity->gene_expression Non-specific Effect

Figure 2: Hypothetical signaling pathway illustrating the potential impact of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • 0-15 min: 20% to 80% Acetonitrile.

    • 15-20 min: 80% Acetonitrile.

    • 20-25 min: 80% to 20% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • ¹H NMR:

    • Solvent: DMSO-d6.

    • Internal Standard: Maleic acid (for quantitative NMR).

    • Parameters: 30° pulse, 8 scans, 5-second relaxation delay.

  • ¹³C NMR:

    • Solvent: DMSO-d6.

    • Parameters: Proton-decoupled, 1024 scans.

  • Purity Calculation (¹H qNMR): The purity was calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of the known proton signal from the internal standard, taking into account their respective molar masses and the number of protons.

References

A Comparative Guide to the Synthesis of Substituted Imidazoles: 2,5-Dibromo-1,4-dimethyl-1H-imidazole vs. C-H Arylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted imidazole cores is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of two prominent strategies for accessing these privileged scaffolds: the use of the pre-functionalized building block, 2,5-Dibromo-1,4-dimethyl-1H-imidazole, in cross-coupling reactions, and the direct C-H arylation of the 1,4-dimethyl-1H-imidazole core.

This comparison is based on experimental data from peer-reviewed literature, focusing on reaction yields, conditions, and substrate scope. Detailed experimental protocols and visualizations of the synthetic pathways and experimental workflows are provided to aid in the selection of the most appropriate method for specific drug discovery applications.

Performance Comparison: Cross-Coupling vs. C-H Arylation

The choice between utilizing a pre-halogenated imidazole, such as this compound, and direct C-H functionalization of the parent heterocycle depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups within the target molecule.

Quantitative Data Summary

The following tables summarize typical quantitative data for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions using a di-brominated imidazole scaffold and for the direct C-H arylation of an N-methylated imidazole.

Table 1: Typical Performance of Suzuki-Miyaura Cross-Coupling of Dibromo-Imidazoles

ParameterTypical ValueNotes
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Often used with a phosphine ligand.
Base K₃PO₄, Cs₂CO₃, Na₂CO₃Choice of base can be critical for yield.
Solvent 1,4-Dioxane/Water, Toluene, DMFBiphasic solvent systems are common.
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12-24 hoursCan vary depending on the reactivity of the boronic acid.
Yield (Mono-arylation) 60-95%Regioselectivity can be an issue with two bromine atoms.
Yield (Di-arylation) 40-80%Often requires harsher conditions and an excess of the boronic acid.

Table 2: Typical Performance of Buchwald-Hartwig Amination of Dibromo-Imidazoles

ParameterTypical ValueNotes
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂)Requires a specialized phosphine ligand (e.g., XPhos, RuPhos).
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases are typically required.
Solvent Toluene, DioxaneAnhydrous conditions are crucial.
Temperature 80-110 °CReaction temperatures are generally in a similar range to Suzuki couplings.
Reaction Time 12-24 hoursMonitoring by TLC or LC-MS is recommended.
Yield (Mono-amination) 50-90%Regioselectivity is a key consideration.
Yield (Di-amination) 30-70%Can be challenging to achieve high yields for the second amination.

Table 3: Typical Performance of Direct C-H Arylation of N-Methylated Imidazoles

ParameterTypical ValueNotes
Catalyst Palladium (e.g., Pd(OAc)₂) or Nickel (e.g., Ni(OTf)₂) complexesLigand choice is critical for regioselectivity and efficiency.
Ligand Phosphines (e.g., dcype) or N-heterocyclic carbenes (NHCs)The ligand directs the regioselectivity of the C-H activation.
Base K₂CO₃, K₃PO₄, KOAcWeaker bases are often sufficient compared to cross-coupling.
Solvent t-Amyl alcohol, DMAc, TolueneThe solvent can significantly influence the reaction outcome.
Temperature 100-150 °CGenerally requires higher temperatures than cross-coupling reactions.
Reaction Time 18-48 hoursCan be slower than cross-coupling reactions.
Yield (C2-arylation) 60-95%C2 is generally the most activated position for C-H functionalization.[1]
Yield (C5-arylation) 50-85%C5-arylation often requires specific directing groups or catalyst systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1-2.5 eq.), and a base such as K₃PO₄ (3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed C-H Arylation of 1,4-dimethyl-1H-imidazole
  • To a dry reaction vessel, add 1,4-dimethyl-1H-imidazole (1.0 eq.), the aryl halide (1.2 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.) and the appropriate phosphine ligand (e.g., dcype, 0.10 eq.).

  • Add a dry, degassed solvent such as t-amyl alcohol or DMAc.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 120-140 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthetic Pathways

G cluster_A Pathway A: Cross-Coupling cluster_B Pathway B: C-H Arylation A1 This compound A_reagents Pd Catalyst, Base A3 Mono- or Di-substituted 1,4-dimethyl-1H-imidazole A1->A3 Suzuki or Buchwald-Hartwig A2 Arylboronic Acid or Amine B1 1,4-dimethyl-1H-imidazole B_reagents Pd or Ni Catalyst, Ligand, Base B3 C2- or C5-Arylated 1,4-dimethyl-1H-imidazole B1->B3 Direct C-H Arylation B2 Aryl Halide

Caption: Comparative synthetic pathways to substituted imidazoles.

Experimental Workflow for Efficacy Comparison

G cluster_synthesis Parallel Synthesis cluster_analysis Analysis start Define Target Molecule synth_A Method A: Cross-Coupling of 2,5-Dibromo-1,4-dimethyl- 1H-imidazole start->synth_A synth_B Method B: C-H Arylation of 1,4-dimethyl-1H-imidazole start->synth_B analysis_A Isolate & Purify Product A synth_A->analysis_A analysis_B Isolate & Purify Product B synth_B->analysis_B compare Compare Yields, Purity, & Reaction Conditions analysis_A->compare analysis_B->compare decision Select Optimal Synthetic Route compare->decision

Caption: Workflow for comparing synthetic efficacy.

Concluding Remarks

Both the use of this compound in cross-coupling reactions and the direct C-H arylation of 1,4-dimethyl-1H-imidazole are powerful strategies for the synthesis of complex imidazole-containing drug targets.

  • This compound offers a reliable route for introducing aryl and amino functionalities at specific positions, particularly when high regioselectivity for di-substitution is desired. The commercial availability of this building block can streamline the initial steps of a synthetic campaign.

  • Direct C-H arylation represents a more atom-economical approach, avoiding the pre-installation of halogen atoms. This method is particularly advantageous for the selective functionalization of the C2 position and is increasingly being developed for C5 selectivity. While it may require more optimization to control regioselectivity, it offers a more convergent and potentially shorter synthetic route.

The selection of the optimal method will ultimately be guided by the specific synthetic goals, the complexity of the target molecule, and the resources available. This guide provides the foundational data and protocols to make an informed decision in the pursuit of novel therapeutic agents.

References

The Green Shift: Cost-Effective Nickel, Copper, and Iron Catalysts as Powerful Alternatives to Palladium for Cross-Coupling Reactions with 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. For decades, palladium has been the dominant catalyst, prized for its high efficiency and broad substrate scope. However, its high cost and relative scarcity have driven a quest for more sustainable and economical alternatives. This guide provides a comparative overview of cost-effective nickel, copper, and iron catalysts for key cross-coupling reactions involving 2,5-Dibromo-1,4-dimethyl-1H-imidazole, a versatile building block in medicinal chemistry. While direct comparative data for this specific substrate is emerging, this guide draws on established protocols for structurally similar compounds to provide valuable insights for researchers, scientists, and drug development professionals.

The inherent reactivity of the two bromine atoms on the 1,4-dimethyl-1H-imidazole core allows for sequential or double cross-coupling reactions, opening avenues for the synthesis of diverse disubstituted imidazoles.[1] This guide will focus on three fundamental transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkynyl moieties, and the Buchwald-Hartwig amination for C-N bond formation.

At a Glance: Performance Comparison of Alternative Catalysts

The following tables summarize typical reaction conditions and reported yields for nickel, copper, and iron-catalyzed cross-coupling reactions with substrates analogous to this compound. It is important to note that optimal conditions can vary significantly based on the specific coupling partners and ligands employed.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Palladium (Typical) 1-5K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-11012-2485-98Well-established, broad scope.
Nickel 1-5K₃PO₄tert-Amyl alcohol1001280-97Excellent alternative, particularly for challenging substrates.[2]
Iron 5-10-THF/NMP-200.570-90Utilizes Grignard reagents; very rapid reactions.[3]

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Palladium/Copper Pd: 1-5, Cu: 2-10Et₃N, DIPATHF, DMFRT-802-2480-95Classic conditions, risk of alkyne homocoupling.
Copper 5-10DBU, Cs₂CO₃DMF, Et₂O1202475-94Palladium-free option, often requires higher temperatures.[4]

Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Notes
Palladium 1-5NaOtBu, K₃PO₄Toluene, Dioxane80-11012-2480-95Broad scope for various amines.
Nickel 10-DMF8024up to 94Ligand- and base-free system for N,N-dialkylation.[5]
Copper 5-10K₂CO₃, Cs₂CO₃DMSO, DMF100-13012-2470-90Classic Ullmann-type coupling, often requires higher temperatures.
Iron 10--RT--Emerging methods for C-H amination of N-heterocycles.[6]

Reaction Workflows: Visualizing the Catalytic Cycles

The following diagrams illustrate the general workflows for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, highlighting the role of the metal catalyst.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Catalyst Alternative Catalyst (Ni or Fe) A->Catalyst B Arylboronic Acid B->Catalyst Product 2,5-Diaryl-1,4-dimethyl-1H-imidazole Catalyst->Product Catalytic Cycle Base Base (e.g., K3PO4) Base->Catalyst Solvent Solvent (e.g., t-Amyl Alcohol) Solvent->Catalyst

Suzuki-Miyaura Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Catalyst Copper Catalyst (e.g., CuI) A->Catalyst B Terminal Alkyne B->Catalyst Product 2,5-Dialkynyl-1,4-dimethyl-1H-imidazole Catalyst->Product Catalytic Cycle Base Base (e.g., DBU) Base->Catalyst Solvent Solvent (e.g., DMF) Solvent->Catalyst Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Catalyst Alternative Catalyst (Ni, Cu, or Fe) A->Catalyst B Amine (R2NH) B->Catalyst Product 2,5-Diamino-1,4-dimethyl-1H-imidazole Catalyst->Product Catalytic Cycle Base Base (if required) Base->Catalyst Solvent Solvent Solvent->Catalyst

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS Number: 850429-58-2), a halogenated heterocyclic compound.[1][2] Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Hazard Identification and Safety Precautions

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P301 + P312 + P330
Skin Irritation (Category 2)Causes skin irritation.P302 + P352
Serious Eye Damage (Category 1)Causes serious eye damage.P305 + P351 + P338 + P310
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.P280

Data based on the safety information for the structural analog 2,5-Dibromo-1-methyl-1H-imidazole.[3]

Personal Protective Equipment (PPE):

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Halogenated organic compounds require specific disposal protocols and should not be mixed with non-halogenated waste streams.[4][5][6]

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. The container should be marked as "Halogenated Organic Waste" and should list the specific chemical name.[4]

  • Segregate Waste: Do not mix this compound waste with non-halogenated solvents or other incompatible materials.[4][6]

  • Collect Waste: Transfer any unused or waste material into the designated container using appropriate funnels and tools to avoid spillage.

  • Seal and Store: Securely seal the container after each addition of waste. Store the container in a designated, well-ventilated, and secondary containment area away from heat and sources of ignition.

  • Arrange for Pickup: Once the container is full, or if the waste is no longer being generated, arrange for its collection by a certified hazardous waste disposal service.

Below is a logical workflow for the disposal process.

A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated 'Halogenated Organic Waste' Container B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Seal and Label the Waste Container D->E F Store in a Designated Secondary Containment Area E->F G Arrange for Pickup by a Licensed Waste Disposal Company F->G

Disposal Workflow for this compound

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary to mitigate harm.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Spill Response:

  • Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material: Carefully scoop the absorbent material into a designated, labeled container for halogenated organic waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials in the same waste container.

  • Dispose of Waste: Seal the waste container and dispose of it as hazardous waste.

Chemical Neutralization (for reference only)

While the preferred method of disposal is through a licensed contractor, understanding the principles of chemical neutralization can be valuable for small spills or for decontaminating equipment. Brominated organic compounds can be challenging to neutralize completely in a laboratory setting without specialized equipment. For elemental bromine spills, a solution of sodium thiosulfate is often used as a neutralizing agent.[7][8] However, the reactivity of the bromine atoms in this compound is significantly different, and a simple reaction with sodium thiosulfate is unlikely to be effective for complete degradation. Therefore, attempting chemical neutralization as a primary disposal method is not recommended.

By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, maintaining a secure and compliant research environment.

References

Personal protective equipment for handling 2,5-Dibromo-1,4-dimethyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,5-Dibromo-1,4-dimethyl-1H-imidazole (CAS No. 850429-58-2) was publicly available at the time of this writing. The following safety and handling information is based on data for structurally similar compounds, such as 2,5-Dibromo-1-methyl-1H-imidazole and other halogenated imidazoles. It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance.

Immediate Safety and Logistical Information

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for laboratory professionals in research and drug development.

Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, the following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldChemical safety goggles conforming to EN166 or NIOSH standards. A face shield should be worn when there is a risk of splashing.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves. Gloves must be inspected before use and disposed of properly after handling.
Laboratory CoatA flame-retardant lab coat is recommended.
Chemical-resistant ApronTo be worn over the lab coat when handling larger quantities or if there is a significant risk of splashing.
Respiratory Protection NIOSH-approved RespiratorA respirator may be necessary when handling fine powders or volatile solutions, or if working outside of a certified chemical fume hood.

Operational Plan: Safe Handling Protocol

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.

  • Weighing and Transfer:

    • Handle the solid compound in a fume hood to avoid inhalation of any dust.

    • Use a spatula for transfers. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly.

  • During Reaction:

    • Keep the reaction vessel closed or under a condenser to prevent the release of vapors.

    • Maintain a clean and organized workspace.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and its waste is critical to ensure environmental safety and regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.

  • Waste Segregation:

    • Solid Waste: Collect any solid residue, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a clearly labeled, puncture-resistant container. The label should read "Hazardous Waste: Solid Halogenated Organic" and include the chemical name.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible container labeled "Hazardous Waste: Liquid Halogenated Organic" with the chemical name.

    • Do not mix halogenated waste with non-halogenated waste.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

    • Ensure all containers are securely sealed.

  • Professional Disposal:

    • The disposal of halogenated organic waste must be managed by a licensed hazardous waste disposal company.

    • The recommended method of destruction is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases produced during combustion.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This hypothetical protocol outlines the use of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a mono-arylated derivative of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Add the palladium catalyst (0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS B Prepare Work Area (Fume Hood) A->B C Don Appropriate PPE B->C D Weighing & Transfer C->D Proceed with caution E Perform Experiment D->E F Monitor Reaction E->F G Clean Work Area & Equipment F->G Reaction complete H Segregate & Label Waste G->H I Store Waste Appropriately H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-1,4-dimethyl-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-1,4-dimethyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.